Product packaging for 3,N-Diphenyl-1H-pyrazole-5-amine(Cat. No.:CAS No. 41443-37-2)

3,N-Diphenyl-1H-pyrazole-5-amine

Cat. No.: B6611820
CAS No.: 41443-37-2
M. Wt: 235.28 g/mol
InChI Key: KTQSZWIQENTBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,N-Diphenyl-1H-pyrazole-5-amine is a useful research compound. Its molecular formula is C15H13N3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N3 B6611820 3,N-Diphenyl-1H-pyrazole-5-amine CAS No. 41443-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,5-diphenyl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-3-7-12(8-4-1)14-11-15(18-17-14)16-13-9-5-2-6-10-13/h1-11H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQSZWIQENTBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367885
Record name Enamine_003621
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41443-37-2
Record name Enamine_003621
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,N-Diphenyl-1H-pyrazole-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 3,N-Diphenyl-1H-pyrazole-5-amine. The document details a feasible two-step synthetic pathway, including explicit experimental protocols. Furthermore, it presents a thorough characterization of the target molecule, supported by data from analogous compounds, to facilitate its identification and utilization in research and development, particularly in the context of kinase inhibitor discovery where the aminopyrazole scaffold is of significant interest.

Introduction

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Notably, derivatives of this heterocyclic system have been successfully developed as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The strategic functionalization of the aminopyrazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide focuses on the synthesis and characterization of a specific derivative, this compound, providing a foundational methodology for its preparation and analysis.

Synthetic Pathway

The synthesis of this compound is proposed via a two-step sequence. The initial step involves the cyclocondensation of benzoylacetonitrile with hydrazine hydrate to form the key intermediate, 3-phenyl-1H-pyrazol-5-amine. The subsequent step is a palladium-catalyzed Buchwald-Hartwig N-arylation to introduce the second phenyl group onto the amino moiety.

cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: N-Arylation A Benzoylacetonitrile C 3-phenyl-1H-pyrazol-5-amine A->C Ethanol, Reflux B Hydrazine Hydrate B->C E This compound C->E Pd Catalyst, Ligand, Base, Toluene, Heat D Iodobenzene D->E

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-phenyl-1H-pyrazol-5-amine

This procedure outlines the synthesis of the aminopyrazole intermediate.

Materials:

  • Benzoylacetonitrile

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzoylacetonitrile (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • To purify the product, dissolve the crude solid in a minimal amount of dilute aqueous HCl and then neutralize with a saturated solution of NaHCO₃ until a precipitate forms.

  • Collect the purified product by vacuum filtration, wash with deionized water, and dry under vacuum.

Step 2: Synthesis of this compound

This procedure describes the N-arylation of the aminopyrazole intermediate using a Buchwald-Hartwig cross-coupling reaction.

Materials:

  • 3-phenyl-1H-pyrazol-5-amine

  • Iodobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add 3-phenyl-1H-pyrazol-5-amine (1 equivalent), iodobenzene (1.2 equivalents), Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and Cs₂CO₃ (2 equivalents).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Data

The following tables summarize the key characterization data for the intermediate and the final product. The data for this compound is predicted based on the analysis of structurally related compounds.

Table 1: Characterization Data for 3-phenyl-1H-pyrazol-5-amine

PropertyValue
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol
Melting Point 124-127 °C[1]
Appearance Off-white to cream-colored crystalline powder[1]
¹H NMR (DMSO-d₆) δ 11.8 (s, 1H, NH), 7.7-7.2 (m, 5H, Ar-H), 5.6 (s, 1H, pyrazole-H), 5.3 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆) δ 155.0, 149.0, 134.0, 129.0, 127.5, 125.0, 90.0
FTIR (KBr, cm⁻¹) ~3400-3200 (N-H stretching), ~1620 (C=N stretching), ~1590 (C=C stretching)
Mass Spec (EI) m/z 159 (M⁺)

Table 2: Expected Characterization Data for this compound

PropertyExpected Value
Molecular Formula C₁₅H₁₃N₃
Molecular Weight 235.29 g/mol
Melting Point Estimated 140-160 °C
Appearance Expected to be a crystalline solid
¹H NMR (CDCl₃) δ 8.0-7.0 (m, 11H, Ar-H and NH), 6.0 (s, 1H, pyrazole-H)
¹³C NMR (CDCl₃) δ 152.0, 148.0, 142.0, 133.0, 129.5, 129.0, 128.0, 125.0, 122.0, 118.0, 95.0
FTIR (KBr, cm⁻¹) ~3350 (N-H stretching), ~1610 (C=N stretching), ~1595 (C=C stretching)
Mass Spec (EI) m/z 235 (M⁺)

Potential Applications in Drug Discovery

The 5-aminopyrazole scaffold is a well-established pharmacophore in kinase inhibitors. The N-aryl substitution can provide additional hydrophobic interactions within the ATP-binding pocket of kinases, potentially enhancing potency and modulating selectivity.

Kinase Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation Binds ATP ATP ATP ATP->Kinase Cellular Response Cellular Response Phosphorylation->Cellular Response Aminopyrazole Inhibitor Aminopyrazole Inhibitor Aminopyrazole Inhibitor->Kinase Competitively Binds

Caption: General mechanism of kinase inhibition by aminopyrazole-based compounds.

The synthesis of this compound provides a valuable building block for the generation of focused libraries of potential kinase inhibitors. Further derivatization of the phenyl rings can be explored to optimize interactions with specific kinase targets. This guide serves as a starting point for researchers aiming to explore the therapeutic potential of this class of compounds.

References

Spectroscopic Analysis of 3,N-Diphenyl-1H-pyrazole-5-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic analysis of 3,N-Diphenyl-1H-pyrazole-5-amine and its derivatives. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as inhibitors of key signaling pathways. This document outlines the characteristic spectral signatures of these compounds obtained through various analytical techniques and provides detailed experimental protocols for their characterization.

Core Spectroscopic Data

The spectroscopic data for a representative derivative, 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile, is summarized below. This compound, featuring a carbonitrile group at the C4 position, provides a foundational understanding of the spectral characteristics of this class of molecules.

Table 1: ¹H NMR Spectral Data of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile[1]
Proton Assignment Chemical Shift (δ, ppm) Multiplicity Solvent
NH₂7.83sDMSO-d₆
Aromatic-H7.63 - 7.46mDMSO-d₆
Aromatic-H7.39 - 7.16mDMSO-d₆
NH₂7.04sDMSO-d₆
NH₂6.73sDMSO-d₆

Note: The broadness and chemical shift of amine (NH₂) protons can be highly dependent on solvent and concentration.

Table 2: ¹³C NMR Spectral Data of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile[1]
Carbon Assignment Chemical Shift (δ, ppm) Solvent
C=N (Pyrazole)153.38DMSO-d₆
C-N (Pyrazole)145.76DMSO-d₆
Aromatic-C136.90DMSO-d₆
Aromatic-C129.95DMSO-d₆
Aromatic-C129.54DMSO-d₆
Aromatic-C129.26DMSO-d₆
Aromatic-C129.07DMSO-d₆
Aromatic-C128.34DMSO-d₆
Aromatic-C126.44DMSO-d₆
Aromatic-C126.06DMSO-d₆
Aromatic-C124.79DMSO-d₆
C≡N119.16DMSO-d₆
C-NH₂ (Pyrazole)112.45DMSO-d₆
Table 3: FT-IR Spectral Data of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile[1]
Vibrational Mode Wavenumber (cm⁻¹)
N-H Stretch (amine)3450, 3313
C-H Stretch (aromatic)3195
C≡N Stretch2209
C=N Stretch (pyrazole ring)1637
C=C Stretch (aromatic)1593, 1566, 1494
C-N Stretch1443
C-H Bend (aromatic)756, 692

Experimental Protocols

This section details the methodologies for the key spectroscopic experiments cited in the analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the pyrazole derivative.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: Typically 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: Typically 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method): [1][2]

  • Grind 1-2 mg of the solid pyrazole derivative with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

  • Transfer the mixture to a pellet-pressing die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[2]

  • Place the pellet in the sample holder of the FT-IR spectrometer for analysis.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system, often with a tandem mass spectrometer (MS/MS).

Sample Preparation:

  • Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

LC-MS/MS Parameters:

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to aid ionization.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for these compounds.

  • Mass Analyzer: A triple quadrupole or ion trap analyzer can be used to acquire MS and MS/MS spectra.

  • Fragmentation: Collision-induced dissociation (CID) is used to generate fragment ions in MS/MS mode.

UV-Vis Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the pyrazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is around 10⁻⁵ M.

Data Acquisition:

  • Wavelength Range: 200-800 nm.

  • Blank: Use the same solvent as used for the sample to record a baseline spectrum.

  • The wavelength of maximum absorbance (λmax) is recorded.

Signaling Pathways and Biological Context

Derivatives of this compound are being investigated for their potential as inhibitors of various protein kinases involved in cancer and inflammatory diseases. The following diagrams illustrate the general mechanism of action of kinase inhibitors and their role in key signaling pathways.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Characterization start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr Pure Compound ftir FT-IR purification->ftir Pure Compound ms Mass Spectrometry purification->ms Pure Compound uvvis UV-Vis purification->uvvis Pure Compound structure Structural Elucidation nmr->structure purity Purity Assessment nmr->purity ftir->structure ms->structure ms->purity uvvis->structure

Caption: General experimental workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.

Many pyrazole derivatives function as kinase inhibitors. The diagram below illustrates their general mechanism of action at a cellular level.

kinase_inhibition_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase atp ATP substrate Substrate Protein receptor->substrate phosphorylates atp->receptor binds to active site inhibitor Pyrazole Derivative (Kinase Inhibitor) inhibitor->receptor competitively binds to active site phosphorylated_substrate Phosphorylated Substrate response Cellular Response (e.g., Proliferation, Survival) phosphorylated_substrate->response leads to MAPK_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors erk->transcription_factors cell_response Cell Proliferation, Survival, Differentiation transcription_factors->cell_response inhibitor Pyrazole Derivative (e.g., p38 inhibitor) inhibitor->erk inhibits VEGFR_pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) vegfr2->downstream angiogenesis Angiogenesis, Vascular Permeability, Cell Survival downstream->angiogenesis inhibitor Pyrazole Derivative (VEGFR-2 Inhibitor) inhibitor->vegfr2 inhibits JAK_STAT_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_dimer STAT Dimer stat->stat_dimer dimerizes gene_expression Gene Expression (Inflammation, Cell Growth) stat_dimer->gene_expression translocates to nucleus and regulates inhibitor Pyrazole Derivative (JAK Inhibitor) inhibitor->jak inhibits

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3,N-Diphenyl-1H-pyrazole-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide focuses on the physical and chemical characteristics of 3,N-Diphenyl-1H-pyrazole-5-amine, a derivative of the versatile building block 3-phenyl-1H-pyrazole-5-amine. While specific data for the N-phenylated derivative is scarce, this document extrapolates its likely properties and outlines robust synthetic pathways for its preparation, providing a valuable resource for researchers venturing into the synthesis and exploration of this novel compound.

Physicochemical Properties of the Parent Compound: 3-phenyl-1H-pyrazole-5-amine

To understand the expected properties of this compound, it is essential to first examine the characteristics of its precursor, 3-phenyl-1H-pyrazole-5-amine. This compound is also known by synonyms such as 3-Amino-5-phenylpyrazole and 5-phenyl-1H-pyrazol-3-amine, with CAS numbers 1572-10-7 and 827-41-8 appearing in various databases for what is understood to be the same molecule.

Table 1: Physical and Chemical Properties of 3-phenyl-1H-pyrazole-5-amine

PropertyValueReference(s)
Molecular Formula C₉H₉N₃[1][2][3][4]
Molecular Weight 159.19 g/mol [1][2][3]
Melting Point 120-127 °C[1][2][4]
Boiling Point 442.3 ± 33.0 °C at 760 mmHg (Predicted)[4]
Appearance Solid[2]
Solubility Information not widely available.
pKa Information not widely available.
XLogP3 1.5[4]
PSA (Polar Surface Area) 54.7 Ų[4]

Predicted Physicochemical Properties of this compound

The introduction of a second phenyl group via N-arylation of the amine is expected to significantly alter the physicochemical properties of the parent compound.

Table 2: Predicted Properties of this compound

PropertyPredicted Value/ChangeRationale
Molecular Formula C₁₅H₁₃N₃Addition of a C₆H₄ unit to C₉H₉N₃ and loss of one H
Molecular Weight 235.29 g/mol Calculated based on the molecular formula
Melting Point Significantly higher than the parent compoundIncreased molecular weight and intermolecular forces
Boiling Point Significantly higher than the parent compoundIncreased molecular weight and intermolecular forces
Solubility Decreased solubility in polar solvents, increased in nonpolar solventsIncreased hydrophobicity due to the additional phenyl group
XLogP3 Higher than 1.5Increased lipophilicity

Synthesis and Reactivity

The synthesis of this compound would most likely proceed via the N-arylation of 3-phenyl-1H-pyrazole-5-amine. Two prominent and well-established methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Proposed Synthetic Pathways

Synthesis_Pathways cluster_0 Buchwald-Hartwig Amination cluster_1 Ullmann Condensation Parent 3-phenyl-1H-pyrazole-5-amine reaction_BH + Parent->reaction_BH reaction_U + Parent->reaction_U ArylHalide Phenyl Halide (e.g., Phenyl bromide) ArylHalide->reaction_BH ArylHalide->reaction_U Pd_Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Ligand Phosphine Ligand (e.g., XPhos) Base_BH Base (e.g., NaOtBu) Cu_Catalyst Copper Catalyst (e.g., CuI) Base_U Base (e.g., K₂CO₃) Target This compound reaction_BH->Target Pd Catalyst, Ligand, Base reaction_U->Target Cu Catalyst, Base, High Temp. Buchwald_Hartwig_Workflow start Start reagents Combine 3-phenyl-1H-pyrazole-5-amine, phenyl bromide, Pd catalyst, phosphine ligand, and base in a solvent (e.g., toluene). start->reagents inert Degas and place under inert atmosphere (Ar or N₂). reagents->inert heat Heat the reaction mixture (e.g., 80-110 °C). inert->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Aqueous workup and extraction with an organic solvent. monitor->workup purify Purify by column chromatography. workup->purify characterize Characterize the product (NMR, MS, IR). purify->characterize end End characterize->end Biological_Activities cluster_activities Potential Biological Activities of N-Aryl Pyrazoles Target This compound (Hypothesized Activity) AntiInflammatory Anti-inflammatory Target->AntiInflammatory Anticancer Anticancer Target->Anticancer Antimicrobial Antimicrobial Target->Antimicrobial KinaseInhibition Kinase Inhibition Target->KinaseInhibition

References

Structure-Activity Relationship of 3,N-Diphenyl-1H-pyrazole-5-amine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3,N-Diphenyl-1H-pyrazole-5-amine analogs, a promising scaffold in modern medicinal chemistry. The core structure, characterized by a central pyrazole ring with phenyl substitutions at the C3 and N1 positions and an amino group at the C5 position, has been identified as a privileged motif for targeting various protein kinases, particularly Cyclin-Dependent Kinase 2 (CDK2). Understanding the SAR of this class of compounds is crucial for the rational design of potent and selective inhibitors with therapeutic potential in oncology and other disease areas.

Core Structure and Numbering

The foundational scaffold for the analogs discussed in this guide is this compound. The numbering of the pyrazole ring is as follows:

Core structure and numbering of the this compound scaffold.

Structure-Activity Relationship (SAR) as CDK2 Inhibitors

A key biological target for this class of compounds is CDK2, a serine/threonine kinase that plays a pivotal role in cell cycle progression.[1] Aberrant CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The following table summarizes the SAR of a series of N-benzoyl analogs of 3-(phenylamino)-1H-pyrazol-5-yl amides, highlighting the impact of substitutions on the N-phenyl ring on CDK2 inhibitory activity.

Compound IDR Group (Substitution on N-benzoyl)IC50 (µM) for CDK2/cyclin A2
8a H> 50
8b 4-CN18.65
7a 4-OCH₃2.01
7d 4-Cl1.47
9 4-F0.96

Data extracted from a study on pyrazole-based CDK2 inhibitors.[1]

Key SAR Insights:

  • Unsubstituted N-benzoyl (8a): The unsubstituted analog shows no significant inhibitory activity, indicating that substitution on the N-benzoyl ring is crucial for potency.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at the para-position of the benzoyl ring, such as cyano (8b), chloro (7d), and fluoro (9), leads to a significant increase in CDK2 inhibitory activity. The fluoro-substituted analog 9 was the most potent in this series.[1]

  • Electron-Donating Groups: The presence of an electron-donating methoxy group at the para-position (7a) also confers potent inhibitory activity, suggesting that both electronic and steric factors play a role in the interaction with the CDK2 active site.[1]

Experimental Protocols

General Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

This protocol describes a general method for the synthesis of a key intermediate, 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile, which can be further modified to generate a variety of analogs.

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Malononitrile (1 mmol)

  • Catalyst (e.g., alumina-silica-supported MnO₂)

  • Solvent (e.g., Water and sodium dodecyl benzene sulphonate)

Procedure:

  • A mixture of the substituted benzaldehyde (1 mmol), phenylhydrazine (1 mmol), malononitrile (1 mmol), and the catalyst is prepared in the selected solvent system.

  • The reaction mixture is stirred at room temperature.

  • The progress of the cyclo-condensation reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by filtration.

  • The crude product is purified by recrystallization or column chromatography.

This is a generalized protocol based on similar reported syntheses.[2]

In Vitro CDK2/Cyclin A2 Kinase Assay (Radiometric)

This protocol outlines a standard procedure for determining the in vitro inhibitory activity of compounds against CDK2/Cyclin A2.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Histone H1 (substrate)

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA, 5 mM MgCl₂, 0.05 mM DTT)

  • Test compounds dissolved in DMSO

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter

Procedure:

  • The CDK2/Cyclin A2 enzyme is diluted in kinase buffer to the desired concentration.

  • The test compounds are serially diluted and added to the reaction wells.

  • The substrate (Histone H1) is added to the wells.

  • The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • The reaction is incubated at 30°C for a specified time (e.g., 15 minutes).

  • The reaction is terminated by spotting the reaction mixture onto P81 phosphocellulose paper.

  • The P81 papers are washed three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • The radioactivity retained on the P81 papers, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

This protocol is based on standard radiometric kinase assay procedures.[3]

Visualizations

Synthetic Workflow

The following diagram illustrates a typical synthetic route for the preparation of N-benzoyl-3-(phenylamino)-1H-pyrazol-5-yl amides.

G cluster_0 Synthesis of Pyrazole Core cluster_1 Amide Coupling A Substituted Benzoylacetonitrile C 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile A->C Malononitrile, Catalyst B Phenylhydrazine B->C E N-(4-cyano-3-(phenylamino)-1H-pyrazol-5-yl)benzamide C->E Triethylamine, Benzene D Substituted Benzoyl Chloride D->E G cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylation E2F Active E2F pRb_E2F->E2F Release CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Transcription of Cyclin E CyclinA_CDK2 Cyclin A / CDK2 CyclinE_CDK2->CyclinA_CDK2 Progression DNA_Replication DNA Replication CyclinA_CDK2->DNA_Replication Initiation Inhibitor This compound Analogs Inhibitor->CyclinA_CDK2 Inhibition

References

Methodological & Application

Application Notes: 3,N-Diphenyl-1H-pyrazole-5-amine and its Analogs in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of pharmacological activities. As a "privileged scaffold," the pyrazole nucleus is a key structural motif in numerous FDA-approved drugs and is extensively explored for the development of novel anticancer agents. These compounds are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

While specific research on 3,N-Diphenyl-1H-pyrazole-5-amine is limited in publicly available literature, the broader family of diphenyl-pyrazole-amine derivatives has shown significant promise. This document provides an overview of the application of these related compounds in cancer cell line studies, summarizing their cytotoxic effects and outlining detailed protocols for their evaluation. The data and protocols presented are based on studies of structurally similar pyrazole derivatives and serve as a guide for researchers investigating the potential of this chemical class.

Data Presentation: Cytotoxicity of Diphenyl-Pyrazole Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of various pyrazole derivatives against a range of human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ID / NameCancer Cell LineCell TypeIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)Citation
Compound 3f (a)MDA-MB-468Triple Negative Breast Cancer14.97 (24h)Paclitaxel49.90 (24h)
MDA-MB-468Triple Negative Breast Cancer6.45 (48h)Paclitaxel25.19 (48h)
Compound 5b (b)K562Leukemia0.021ABT-751>0.1
A549Lung Cancer0.69ABT-751>2.5
MCF-7Breast Cancer1.7--
Compound 5e (c)HCT-116Colon Cancer3.6--
MCF-7Breast Cancer24.6--
Compound 26 (d)OVCAOvarian Cancer0.67--
SW620Colon Cancer0.89--
H460Lung Cancer0.73--
Compound 15 (e)A2780Ovarian Cancer0.158--
Compound 50h (f)786-0Renal Cancer9.9 (µg/mL)Doxorubicin-
MCF-7Breast Cancer31.87 (µg/mL)Doxorubicin-

(a) 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (b) A 1H-pyrazole derivative with methyl ester substitution (c) 1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one (d) A 3,5-diaryl-1H-pyrazole derivative with a 1,1'-biphenyl moiety (e) A N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (f) A pyrano[2,3-c]pyrazole derivative

Mechanism of Action

Studies on pyrazole derivatives indicate that their anticancer activity is often mediated through the following mechanisms:

  • Induction of Apoptosis: Many pyrazole compounds trigger apoptosis in cancer cells. This is often characterized by the activation of caspases, particularly caspase-3, which is a key executioner of apoptosis. The apoptotic process can be initiated through the intrinsic mitochondrial pathway, which involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. Some derivatives have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS).

  • Cell Cycle Arrest: Pyrazole derivatives frequently cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. Depending on the specific compound and cell line, arrest can occur at different phases, such as the G1, S, or G2/M phase. For instance, certain pyrazole derivatives have been shown to arrest cells in the S phase or G2/M phase. This effect is often linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.

  • Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors. Derivatives have been developed to target various kinases that are often dysregulated in cancer, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). By inhibiting these kinases, the compounds can block the signaling pathways that drive tumor growth and proliferation.

Visualized Signaling Pathway and Workflow

cluster_0 Cellular Response to Pyrazole Derivative Compound This compound (or analog) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes CytC Cytochrome c Release Mitochondrion->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Generalized intrinsic apoptosis pathway induced by a pyrazole derivative.

cluster_workflow Experimental Workflow cluster_assays start Cancer Cell Culture Seeding treatment Treat cells with This compound (various concentrations) start->treatment incubation Incubate for 24h, 48h, 72h treatment->incubation assay_via Cell Viability Assay (e.g., MTT) incubation->assay_via assay_cycle Cell Cycle Analysis (PI Staining / Flow Cytometry) incubation->assay_cycle assay_apop Apoptosis Assay (Annexin V / PI Staining) incubation->assay_apop result_via Determine IC₅₀ Value assay_via->result_via result_cycle Quantify Cell Cycle Phases (G1, S, G2/M) assay_cycle->result_cycle result_apop Quantify Apoptotic vs. Necrotic vs. Live Cells assay_apop->result_apop

Application Notes and Protocols for the Evaluation of Pyrazole Derivatives in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive literature searches did not yield specific data regarding the anti-inflammatory properties of 3,N-Diphenyl-1H-pyrazole-5-amine. The following application notes and protocols are based on the well-documented anti-inflammatory activities of the broader class of pyrazole derivatives and are intended to serve as a general guide for the investigation of novel compounds within this class.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3][4][5] The anti-inflammatory prowess of pyrazole-containing compounds is exemplified by the commercial success of drugs like celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1] The core mechanism of action for many pyrazole derivatives involves the inhibition of key inflammatory mediators and pathways, such as COX enzymes, the NF-κB signaling cascade, and the production of pro-inflammatory cytokines like TNF-α and various interleukins.[1][6] This document provides a comprehensive overview of standard in vitro and in vivo assays to characterize the anti-inflammatory potential of novel pyrazole derivatives.

Potential Anti-Inflammatory Activities of Pyrazole Derivatives

The following table summarizes representative quantitative data for various pyrazole derivatives from the literature to provide an expected range of activity for novel compounds in this class.

Assay TypeTarget/ModelRepresentative IC50/ED50 ValuesReference Compound(s)
In Vitro
COX-1 InhibitionEnzyme Assay>10 µM (indicating selectivity)Celecoxib
COX-2 InhibitionEnzyme Assay0.01 µM - 5 µMCelecoxib, Indomethacin
5-LOX InhibitionEnzyme Assay0.08 µM - 10 µMZileuton
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cells5 µM - 50 µML-NAME
TNF-α ProductionLPS-stimulated RAW 264.7 cells1 µM - 25 µMDexamethasone
IL-6 ProductionLPS-stimulated RAW 264.7 cells1 µM - 20 µM (up to 85% reduction at 5 µM reported for some derivatives)[1]Dexamethasone
In Vivo
Carrageenan-Induced Paw EdemaRat/Mouse Model10 - 100 mg/kg (ED50 values for some derivatives reported as low as ~35 µmol/kg)[7]Indomethacin, Celecoxib

Key Signaling Pathway: NF-κB in Inflammation

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammatory responses.[6][8] It controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9][10] Upon stimulation by inflammatory signals (e.g., TNF-α, IL-1β, or LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[10] This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Many anti-inflammatory compounds, including pyrazole derivatives, exert their effects by inhibiting one or more steps in this pathway.[1]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α Receptor Receptor (TLR4/TNFR) LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination TestCompound Pyrazole Derivative (Potential Inhibitor) TestCompound->IKK Inhibits TestCompound->NFkB_n Inhibits DNA DNA (κB sites) NFkB_n->DNA Binds Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription

NF-κB signaling pathway and points of inhibition.

Experimental Workflow for Anti-Inflammatory Screening

A typical workflow for screening novel pyrazole derivatives for anti-inflammatory activity involves a tiered approach, starting with broad in vitro assays and progressing to more specific in vivo models for promising candidates.

Experimental_Workflow Start Synthesized Pyrazole Derivative InVitro In Vitro Screening Start->InVitro COX_Assay COX-1/COX-2 Inhibition Assay InVitro->COX_Assay Macrophage_Assay LPS-Stimulated Macrophage Assay (NO, TNF-α, IL-6) InVitro->Macrophage_Assay Decision1 Active in vitro? COX_Assay->Decision1 Macrophage_Assay->Decision1 InVivo In Vivo Acute Model Decision1->InVivo Yes Inactive Inactive/Discard Decision1->Inactive No Paw_Edema Carrageenan-Induced Paw Edema InVivo->Paw_Edema Decision2 Efficacious in vivo? Paw_Edema->Decision2 Advanced Advanced Studies Decision2->Advanced Yes Decision2->Inactive No Tox Toxicity & PK/PD Advanced->Tox MoA Mechanism of Action (e.g., Western Blot for NF-κB) Advanced->MoA End Lead Candidate Tox->End MoA->End

Screening workflow for pyrazole derivatives.

Detailed Experimental Protocols

In Vitro: COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations (human or ovine)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compound (dissolved in DMSO)

  • Reference compounds (e.g., Celecoxib, Indomethacin)

  • Assay buffer (e.g., Tris-HCl)

  • EIA detection kit for Prostaglandin E2 (PGE2)

Procedure:

  • Prepare serial dilutions of the test compound and reference compounds in assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compound dilutions or reference compounds to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a specified time (e.g., 10-15 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages

Objective: To assess the ability of the test compound to inhibit the production of nitric oxide (NO), TNF-α, and IL-6 in a cellular model of inflammation.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (dissolved in DMSO)

  • Griess Reagent for NO determination

  • ELISA kits for mouse TNF-α and IL-6

  • MTT reagent for cell viability assessment

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).

  • Nitric Oxide (NO) Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

    • Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • TNF-α and IL-6 Measurement:

    • Collect the remaining supernatant.

    • Measure the concentration of TNF-α and IL-6 using specific ELISA kits as per the manufacturer's protocols.

  • Cell Viability:

    • Assess the viability of the remaining cells using the MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.

  • Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine IC50 values.

In Vivo: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of the test compound in a well-established animal model.[11][12][13][14]

Materials:

  • Male Wistar rats or Swiss albino mice (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Pletysmometer or digital calipers

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6-8 per group): Vehicle control, Reference drug, and Test compound groups (at least 3 doses).

  • Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.). The vehicle control group receives only the vehicle.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[11]

  • Measure the paw volume or thickness immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

  • The degree of edema is expressed as the increase in paw volume or thickness compared to the initial measurement.

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(V_c - V_t) / V_c] x 100

    • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

  • Determine the ED50 (effective dose causing 50% inhibition) for the test compound.

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local institutional animal care and use committee.

References

Application Notes & Protocols: Pyrazole-Based Fluorescent Probes in Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the specific compound "3,N-Diphenyl-1H-pyrazole-5-amine" as a fluorescent probe for cellular imaging did not yield any established applications or published data. Therefore, this document provides a detailed overview of a representative and well-characterized pyrazole-based fluorescent probe, PPA-C2 , to illustrate the application of this class of compounds in cellular imaging. PPA-C2 is a fluorescent probe designed for the detection of human NAD(P)H:quinone oxidoreductase 1 (hNQO1), an enzyme overexpressed in many cancer cells.

Introduction to Pyrazole-Based Fluorescent Probes

Pyrazole derivatives have emerged as a versatile scaffold for the development of fluorescent probes due to their favorable photophysical properties, synthetic accessibility, and biological compatibility. These probes can be tailored to detect a wide range of biological analytes and processes, including enzymes, reactive oxygen species, and changes in the cellular microenvironment.

Featured Probe: PPA-C2

PPA-C2 is a "turn-on" fluorescent probe based on a pyrazole core. Its design incorporates a 4-nitrobenzyloxy group as a fluorescence quencher, which is selectively cleaved by hNQO1. This cleavage releases the fluorophore, resulting in a significant increase in fluorescence intensity, allowing for the sensitive detection of hNQO1 activity in living cells.

Data Presentation

The following table summarizes the key photophysical and performance characteristics of the PPA-C2 fluorescent probe.

ParameterValue
Excitation Wavelength (λex) 460 nm
Emission Wavelength (λem) 535 nm
Fluorescence Quantum Yield (Φ)
- Before activation~0.01
- After activation~0.20
Stokes Shift 75 nm
Limit of Detection (LOD) for hNQO1 2.3 ng/mL
Recommended Working Concentration 5-10 µM
Solvent DMSO (for stock solution)

Experimental Protocols

This section provides detailed protocols for the preparation and application of the PPA-C2 probe for cellular imaging of hNQO1 activity.

3.1. Preparation of PPA-C2 Stock Solution

  • Reconstitution: Dissolve the PPA-C2 solid in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution of 1-10 mM.

  • Storage: Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

3.2. Cell Culture and Staining Protocol

  • Cell Seeding: Plate cells (e.g., A549 human lung adenocarcinoma cells, known to overexpress hNQO1) in a suitable imaging dish (e.g., glass-bottom 96-well plate or chambered coverglass) at an appropriate density to achieve 60-70% confluency on the day of the experiment.

  • Cell Culture: Culture the cells overnight in a complete growth medium at 37°C in a humidified incubator with 5% CO2.

  • Preparation of Staining Solution: On the day of the experiment, dilute the PPA-C2 stock solution in a serum-free cell culture medium to the desired final working concentration (e.g., 5 µM).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS), pH 7.4.

    • Add the PPA-C2 staining solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Imaging:

    • After incubation, remove the staining solution.

    • Wash the cells twice with pre-warmed PBS.

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., excitation: 450-480 nm; emission: 515-550 nm).

3.3. Control Experiments

To ensure the specificity of the PPA-C2 probe, it is recommended to perform the following control experiments:

  • Negative Control (hNQO1-deficient cells): Use a cell line with low or no expression of hNQO1 (e.g., HT-29 cells) and follow the same staining protocol. A significantly lower fluorescence signal is expected.

  • Inhibitor Control: Pre-treat the hNQO1-overexpressing cells with a known hNQO1 inhibitor (e.g., dicoumarol) for 1-2 hours before adding the PPA-C2 probe. The fluorescence signal should be significantly reduced compared to the untreated cells.

Visualizations

The following diagrams illustrate the mechanism of action of the PPA-C2 probe and the experimental workflow for its application in cellular imaging.

PPA_C2_Mechanism PPA_C2 PPA-C2 (Non-fluorescent) hNQO1 hNQO1 Enzyme PPA_C2->hNQO1 Fluorophore Activated Fluorophore (Fluorescent) hNQO1->Fluorophore Quencher Quencher hNQO1->Quencher Release

Caption: Mechanism of PPA-C2 activation by hNQO1.

Cellular_Imaging_Workflow cluster_preparation Preparation cluster_cell_handling Cell Handling cluster_staining_imaging Staining & Imaging prep_stock Prepare PPA-C2 Stock Solution (DMSO) prep_working Dilute to Working Solution in Medium prep_stock->prep_working add_probe Incubate with PPA-C2 (30-60 min) prep_working->add_probe seed_cells Seed Cells in Imaging Dish culture_cells Culture Overnight seed_cells->culture_cells wash_cells1 Wash Cells (PBS) culture_cells->wash_cells1 wash_cells1->add_probe wash_cells2 Wash Cells (PBS) add_probe->wash_cells2 image_cells Fluorescence Microscopy wash_cells2->image_cells

Application Notes and Protocols for 3,N-Diphenyl-1H-pyrazole-5-amine Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of 3,N-Diphenyl-1H-pyrazole-5-amine and its derivatives as a promising class of antimicrobial agents. This document includes detailed experimental protocols for their synthesis, evaluation of antimicrobial efficacy, and elucidation of their mechanism of action.

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. Pyrazole-containing heterocyclic compounds have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The this compound scaffold, in particular, has been identified as a promising pharmacophore for the development of potent antimicrobial agents. Derivatives of this core structure have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, including resistant strains.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process. A general synthetic workflow is outlined below.

General Synthetic Workflow cluster_0 Step 1: Synthesis of 3-Phenyl-1H-pyrazol-5-amine cluster_1 Step 2: N-Arylation A Benzoylacetonitrile C Cyclization Reaction A->C B Hydrazine Hydrate B->C D 3-Phenyl-1H-pyrazol-5-amine C->D E 3-Phenyl-1H-pyrazol-5-amine G Buchwald-Hartwig Amination E->G F Substituted Phenyl Halide F->G H This compound Derivative G->H MIC Assay Workflow A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate each well with the microbial suspension A->C F Include positive (microbe only) and negative (broth only) controls A->F B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC (lowest concentration with no visible growth) D->E Proposed Mechanism of Action cluster_0 Bacterial Cell A This compound Derivative B DNA Gyrase (GyrA & GyrB subunits) A->B Binds to ATP-binding site of GyrB E Negative Supercoiling B->E Catalyzes B->E Inhibition C ATP C->B D Relaxed DNA D->E F DNA Replication & Transcription E->F G Cell Death F->G

Application Notes and Protocols for the One-Pot Synthesis of Functionalized Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3] The development of efficient and sustainable synthetic methodologies for these heterocyclic compounds is, therefore, a significant focus of chemical research. One-pot, multi-component reactions (MCRs) have emerged as a powerful strategy, offering advantages such as reduced reaction times, lower costs, and minimized waste generation compared to traditional multi-step syntheses.[4][5]

These application notes provide an overview and detailed protocols for the one-pot synthesis of functionalized pyrazole derivatives, focusing on recent, efficient, and versatile methods. The information is intended to guide researchers in the facile synthesis of diverse pyrazole libraries for drug discovery and development programs.

Synthetic Strategies Overview

The one-pot synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2][6][7] Variations of this core reaction, often involving additional components in an MCR format, allow for the introduction of diverse functional groups onto the pyrazole scaffold. Key strategies include:

  • Three-Component Reactions: Commonly involve a β-ketoester, an aldehyde, and a hydrazine, often catalyzed by an acid or a Lewis acid.[6]

  • Four-Component Reactions: Frequently used for the synthesis of fused pyrazole systems like pyrano[2,3-c]pyrazoles, these reactions often bring together a hydrazine, a β-dicarbonyl compound, an aldehyde, and a source of active methylene.[8][9]

  • Catalysis: A variety of catalysts have been employed to improve reaction efficiency and selectivity, including metal nanoparticles (e.g., CuO, nano-ZnO), heterogeneous catalysts, and organocatalysts.[7][10][11][12]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates and improve yields.[2][9]

Experimental Protocols

Protocol 1: Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles using a Heterogeneous Nickel-Based Catalyst

This protocol is based on the work of describing an efficient and environmentally friendly method for pyrazole synthesis at room temperature.[4][11]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Charge round bottom flask with: - Acetophenone derivative (0.1 mol) - Hydrazine derivative (0.1 mol) - Nickel-based catalyst (10 mol%) - Ethanol (10 mL) B Stir the mixture for 30 minutes at room temperature A->B C Add aldehyde derivative dropwise B->C D Continue stirring for 3 hours at room temperature C->D E Wash the crude product with water and toluene D->E F Recrystallize from methanol or purify by column chromatography E->F

Caption: Experimental workflow for the nickel-catalyzed synthesis of pyrazoles.

Materials:

  • Substituted Acetophenone (e.g., Acetophenone)

  • Hydrazine hydrate or substituted hydrazine

  • Substituted Benzaldehyde (e.g., Benzaldehyde)

  • Heterogeneous Nickel-based catalyst

  • Ethanol

  • Toluene

  • Methanol

Procedure:

  • In a round-bottom flask, combine the acetophenone derivative (0.1 mol), hydrazine derivative (0.1 mol), and the solid Nickel-based heterogeneous catalyst (10 mol%) in ethanol (10 mL).[4]

  • Stir the resulting mixture for 30 minutes at room temperature.

  • Add the aldehyde derivative (0.1 mol) dropwise to the reaction mixture.

  • Continue to stir the reaction mixture for 3 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the crude product with water and toluene to remove unreacted starting materials.[11]

  • The final product can be purified by recrystallization from methanol or by column chromatography.[11]

Data Presentation:

EntryAcetophenone DerivativeAldehyde DerivativeTime (h)Yield (%)
1AcetophenoneBenzaldehyde392
24-MethylacetophenoneBenzaldehyde390
34-ChloroacetophenoneBenzaldehyde3.588
4Acetophenone4-Chlorobenzaldehyde391
5Acetophenone4-Nitrobenzaldehyde485

Table adapted from similar nickel-catalyzed reactions. Yields are indicative and may vary.

Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles using Copper Oxide Nanoparticles (CuO NPs)

This protocol outlines a green and efficient synthesis of pyrano[2,3-c]pyrazole derivatives in water, utilizing a reusable copper oxide nanoparticle catalyst.[10]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine in a flask: - Ethyl acetoacetate (1.0 mmol) - Malononitrile (1.0 mmol) - Aldehyde (1.0 mmol) - Hydrazine hydrate (1.0 mmol) - CuO NPs (15 mg) - Water B Stir the mixture under reflux conditions A->B C Monitor reaction by TLC B->C D Cool to room temperature C->D E Separate catalyst with an external magnet D->E G Dry organic layer over Na2SO4 and evaporate solvent D->G F Wash catalyst with hot ethanol E->F H Recrystallize from ethanol and water G->H

Caption: Workflow for the CuO NP-catalyzed synthesis of pyrano[2,3-c]pyrazoles.

Materials:

  • Ethyl acetoacetate

  • Malononitrile

  • Substituted aldehyde

  • Hydrazine hydrate

  • Copper oxide nanoparticles (CuO NPs)

  • Water

  • Ethanol

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, prepare a mixture of ethyl acetoacetate (1.0 mmol), malononitrile (1.0 mmol), the desired aldehyde (1.0 mmol), hydrazine hydrate (1.0 mmol), and CuO NPs (15 mg) in water.[10]

  • Stir the mixture under reflux conditions.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Separate the CuO NP catalyst using an external magnet.

  • Wash the recovered catalyst with hot ethanol. The catalyst can be dried and reused.[10]

  • Dry the organic layer of the reaction mixture over anhydrous Na2SO4 and evaporate the solvent.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure pyrano[2,3-c]pyrazole derivative.[10]

Data Presentation:

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde3095
24-Chlorobenzaldehyde3592
34-Methylbenzaldehyde3094
44-Methoxybenzaldehyde4090
52-Nitrobenzaldehyde4588

Table adapted from Shojaie, M. (2022). Yields are indicative.[10]

Biological Activity and Signaling Pathways

Many functionalized pyrazole derivatives are known to be potent inhibitors of the cyclooxygenase (COX) enzymes, particularly COX-2.[13] The selective inhibition of COX-2 is a key mechanism for the anti-inflammatory and analgesic effects of several commercial drugs.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Pyrazole Functionalized Pyrazole Derivative Pyrazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by functionalized pyrazole derivatives.

The diagram illustrates how arachidonic acid released from the cell membrane is converted by the COX-2 enzyme into prostaglandins. These prostaglandins are key mediators of inflammation, pain, and fever. Functionalized pyrazole derivatives can act as inhibitors of the COX-2 enzyme, thereby blocking the production of prostaglandins and reducing the inflammatory response.

Conclusion

The one-pot synthesis of functionalized pyrazole derivatives offers a highly efficient and versatile approach for generating libraries of compounds for drug discovery. The protocols detailed in these application notes, utilizing both heterogeneous catalysis and nanocatalysis, provide robust starting points for researchers. The ability of these compounds to modulate key biological pathways, such as the COX-2 signaling cascade, underscores their therapeutic potential and justifies further exploration in medicinal chemistry.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3,N-Diphenyl-1H-pyrazole-5-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the successful synthesis of 3,N-Diphenyl-1H-pyrazole-5-amine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The primary synthetic route considered is the condensation reaction between 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile) and phenylhydrazine.

Q1: I am not getting any product, or the yield is extremely low. What are the possible causes and how can I fix it?

A1: A low or zero yield can stem from several factors. Systematically investigate the following:

  • Reagent Quality: Ensure the purity of your starting materials. Phenylhydrazine can oxidize and degrade upon storage, appearing as a dark, viscous oil instead of a pale yellow liquid or solid. 3-oxo-3-phenylpropanenitrile can also be unstable. Verify their integrity via techniques like NMR or melting point analysis.

  • Reaction Conditions: This is the most common source of problems. The reaction is sensitive to pH, temperature, and solvent.

    • pH Control: The initial condensation is often acid-catalyzed, while the subsequent cyclization can be favored by basic or neutral conditions. If using an acid catalyst (like acetic acid), ensure it's a catalytic amount; too much acid can lead to unwanted side reactions.

    • Temperature: The reaction may require heating to proceed to completion. If you are running the reaction at room temperature, try refluxing the mixture. Conversely, excessive heat can cause degradation.

    • Atmosphere: Phenylhydrazine is sensitive to air oxidation. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly improve the yield.

  • Water Scavenging: The condensation step releases water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding molecular sieves can drive the equilibrium towards the product.

Q2: My final product is difficult to purify and the NMR spectrum shows multiple unexpected signals. What are the likely side products?

A2: The presence of impurities is a frequent challenge. Common side products in this synthesis include:

  • Isomers: The reaction can potentially form the regioisomer 5-amino-1,3-diphenyl-1H-pyrazole. The formation of one isomer over the other is often directed by the reaction conditions, particularly the pH during the cyclization step. Careful control of reaction conditions is key to ensuring regioselectivity.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the limiting reagent.

  • Phenylhydrazine Degradation Products: As mentioned, phenylhydrazine can degrade. Its byproducts can contaminate the final product, often presenting as a colored impurity.

  • Hydrolysis Products: The nitrile group in the starting material can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to amide or carboxylic acid impurities.

Purification typically involves recrystallization or column chromatography. A gradient elution on silica gel, for instance using a hexane/ethyl acetate solvent system, is often effective for separating the desired product from isomers and other impurities.

Q3: The reaction seems to work, but my isolated product is a dark oil or a discolored solid. How can I improve the color?

A3: Product discoloration is usually due to aerial oxidation of the amine group on the pyrazole ring or residual oxidized phenylhydrazine.

  • Inert Atmosphere: Perform the reaction and workup under an inert atmosphere to minimize oxidation.

  • Purification: Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is often the most effective method for removing colored impurities. Sometimes, treating a solution of the crude product with activated charcoal can help decolorize it before recrystallization.

  • Storage: Store the final product under an inert atmosphere, protected from light and heat, to prevent degradation over time.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines?

A1: The reaction proceeds via a two-step sequence:

  • Condensation: The carbonyl group of the β-ketonitrile (3-oxo-3-phenylpropanenitrile) reacts with the more nucleophilic nitrogen of phenylhydrazine to form a hydrazone intermediate. This step is often catalyzed by a small amount of acid.

  • Intramolecular Cyclization: The amino group of the hydrazone then attacks the nitrile carbon. This intramolecular cyclization, followed by tautomerization, results in the formation of the stable 5-aminopyrazole ring system.

Q2: Which solvent is best for this reaction?

A2: The choice of solvent is critical. Alcohols like ethanol or isopropanol are most commonly used because they effectively dissolve the reactants and are suitable for heating under reflux. Acetic acid can also be used as both a solvent and a catalyst, though it may lead to side reactions like N-acetylation if not carefully controlled. Aprotic solvents like toluene can also be used, especially in conjunction with a Dean-Stark trap to remove water.

Q3: Is a catalyst necessary for this reaction?

A3: While the reaction can proceed without a catalyst, it is often slow. A catalytic amount of a weak acid, such as acetic acid or formic acid, is commonly added to accelerate the initial condensation step. Some protocols also report the use of bases like piperidine or triethylamine to facilitate the cyclization step. The optimal catalyst depends on the specific substrates and desired outcome.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a TLC plate alongside the starting materials. The disappearance of the limiting starting material spot and the appearance of a new, more polar product spot indicate that the reaction is progressing. A suitable eluent system would be a mixture of hexane and ethyl acetate.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 3-oxo-3-phenylpropanenitrile (Benzoylacetonitrile)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-oxo-3-phenylpropanenitrile (1.0 eq) in ethanol (20 mL).

  • To this solution, add phenylhydrazine (1.05 eq) dropwise while stirring.

  • Add 3-4 drops of glacial acetic acid to the mixture to act as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring.

  • Monitor the reaction progress using TLC (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The crude product may precipitate upon cooling or solvent removal. If not, slowly add cold water to the concentrated mixture to induce precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified this compound.

  • Dry the final product under vacuum.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize representative data on how reaction parameters can influence the yield of 5-aminopyrazole synthesis. This data is illustrative and serves as a guideline for optimization.

Table 1: Effect of Solvent on Reaction Yield

SolventTemperature (°C)Time (h)Yield (%)
Ethanol78 (Reflux)385
Isopropanol82 (Reflux)382
Acetic Acid100275
Toluene110 (Reflux)578
Water100645

Table 2: Effect of Catalyst on Reaction Yield

Catalyst (0.1 eq)SolventTemperature (°C)Time (h)Yield (%)
Acetic AcidEthanol78 (Reflux)385
PiperidineEthanol78 (Reflux)488
NoneEthanol78 (Reflux)1260
p-Toluenesulfonic acidToluene110 (Reflux)370

Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common synthesis problems.

G reagents 1. Combine Reactants (3-oxo-3-phenylpropanenitrile, Phenylhydrazine) solvent 2. Add Solvent & Catalyst (Ethanol, Acetic Acid) reagents->solvent reflux 3. Heat to Reflux (2-4 hours) solvent->reflux tlc 4. Monitor by TLC reflux:e->tlc:w tlc:w->reflux:e Incomplete? workup 5. Cool & Concentrate tlc->workup Complete precipitate 6. Precipitate Product (Add cold water) workup->precipitate filter 7. Filter & Wash Solid precipitate->filter purify 8. Recrystallize & Dry filter->purify product Pure Product purify->product G start Problem: Low or No Yield check_reagents Check Reagent Quality (NMR, m.p., appearance) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Action: Use pure/fresh reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Temp, Solvent, Atmosphere) reagents_ok->check_conditions Yes success Problem Solved replace_reagents->success conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Action: Increase temp, use inert gas, change solvent/catalyst conditions_ok->optimize_conditions No check_tlc Analyze TLC Data (Streaking, multiple spots?) conditions_ok->check_tlc Yes optimize_conditions->success check_tlc->success

Technical Support Center: Purification of 3,N-Diphenyl-1H-pyrazole-5-amine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges in the purification and separation of 3,N-Diphenyl-1H-pyrazole-5-amine and related structural isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound isomers?

The main difficulty arises from the structural similarity of the isomers. Regioisomers of substituted pyrazoles often exhibit very similar polarities and crystallographic properties. This leads to common issues such as co-elution during column chromatography and difficulty in achieving selective crystallization. The synthesis of N-substituted pyrazoles can often result in a mixture of regioisomers, making an effective purification strategy essential.[1]

Q2: What are the most effective methods for separating pyrazole isomers?

The two most common and effective techniques are column chromatography and recrystallization.

  • Column Chromatography: Silica gel flash chromatography is frequently used to separate pyrazole regioisomers.[1][2][3] For very similar compounds, High-Performance Liquid Chromatography (HPLC), including preparative HPLC, may be necessary.[4]

  • Recrystallization: This method is ideal if a solvent system can be identified that selectively dissolves one isomer while leaving the other as a solid. This can be a very efficient method for obtaining high-purity material.[5][6]

  • Acid Salt Formation: An alternative chemical approach involves reacting the isomer mixture with an acid to form acid addition salts.[7] If the salts have different solubilities, they can be separated by crystallization, followed by neutralization to recover the purified isomer.[7]

Q3: My isomers are co-eluting during silica gel column chromatography. What can I do?

Co-elution is a common problem. Here is a troubleshooting guide to improve your separation:

  • Optimize the Eluent System:

    • Decrease Polarity Gradient: If using a gradient, make it shallower to increase the resolution between closely eluting spots.

    • Run Isocratic Elution: Use a single, low-polarity solvent mixture that gives a retention factor (Rf) of ~0.2-0.3 for the target compounds on a TLC plate. This often provides better separation than a steep gradient.

    • Change Solvent System: The selectivity of the separation can be dramatically altered by changing the solvents. If a standard hexane/ethyl acetate system fails, try alternatives.[8][9] Refer to the table below for suggestions.

  • Adjust the Stationary Phase:

    • Use High-Performance Silica: Finer mesh silica gel (e.g., 230-400 mesh) provides a higher surface area and can improve resolution.

    • Change Stationary Phase: If silica gel fails, consider other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18), which offer different separation mechanisms.

  • Consider Preparative HPLC: For extremely difficult separations, preparative HPLC with a suitable column (e.g., polysaccharide-based for chiral isomers) is a powerful option.[4][10]

Troubleshooting Isomer Co-elution

G cluster_0 Strategy 1: Optimize Eluent System cluster_1 Strategy 2: Modify Stationary Phase start Crude Isomer Mixture (Co-elution on TLC) opt_eluent Change Eluent Polarity (e.g., Hexane/EtOAc) start->opt_eluent test_solvents Test Different Solvent Systems (e.g., DCM/MeOH, Hexane/THF) opt_eluent->test_solvents No improvement success Isomers Separated opt_eluent->success Success change_silica Use Finer Mesh Silica Gel test_solvents->change_silica No improvement test_solvents->success Success change_phase Switch to Alumina or Reverse Phase (C18) change_silica->change_phase Still co-eluting change_silica->success Success prep_hplc Use Preparative HPLC change_phase->prep_hplc No improvement change_phase->success Success prep_hplc->success

Caption: Decision tree for troubleshooting isomer separation in column chromatography.

Q4: I'm struggling with recrystallization. My compound either won't dissolve, dissolves completely, or "oils out." What should I do?

Recrystallization requires finding a solvent that dissolves your compound poorly at low temperatures but well at high temperatures.

  • "Won't Dissolve": The solvent is too non-polar. Try a more polar solvent or a binary mixture.

  • "Dissolves Completely": The solvent is too polar, or you are using too much of it. Try a less polar solvent or use the minimum amount of hot solvent to dissolve the compound.

  • "Oiling Out": This happens when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated.

    • Solution: Lower the temperature at which you dissolve the compound. Add a co-solvent (an "anti-solvent") in which your compound is insoluble to the hot, dissolved solution until it becomes slightly cloudy, then heat to clarify and cool slowly. Common solvent mixtures include ethanol/water, ethanol/ether, and hexane/ethyl acetate.[5][11]

Data & Protocols

Quantitative Data Summary

Table 1: Common Eluent Systems for Pyrazole Separation (Silica Gel Chromatography)

Eluent SystemRatio (v/v)Notes
Hexane / Ethyl Acetate9:1 to 1:1A standard starting point for many organic compounds.[8]
Dichloromethane / Ethanol99:1 to 95:5Good for more polar pyrazole derivatives.[3]
Hexane / THF9:1 to 7:3Offers different selectivity compared to ethyl acetate.[8]
Ethyl Acetate (100%)-Can be effective for separating some pyrazole regioisomers.[2]
Toluene / DichloromethaneVariesUsed for specific pyrazole derivatives.[12]

Table 2: Suggested Solvents for Recrystallization Screening

Solvent ClassExamplesNotes
AlcoholsEthanol, Methanol, IsopropanolCommonly used for pyrazoles; can be mixed with water.[5][6]
EstersEthyl AcetateGood as a component in a binary solvent system (e.g., with hexane).[5]
KetonesAcetoneOften used in a binary system with a non-polar solvent like hexane.[11]
HydrocarbonsHexane, TolueneGood for dissolving non-polar impurities or as an anti-solvent.
EthersDiethyl EtherTypically used as an anti-solvent with a more polar solvent.[5]

Experimental Protocols

Protocol 1: General Method for Silica Gel Flash Chromatography

This protocol outlines a standard procedure for separating isomers using flash chromatography.

  • Slurry Preparation: Dry-load the crude isomer mixture onto a small amount of silica gel for best results. To do this, dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel (2-3x the mass of the crude product), and evaporate the solvent completely.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using your chosen eluent system. Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the dry-loaded silica to the top of the packed column, forming a thin, even layer.

  • Elution: Begin elution with the chosen solvent system. Start with a low polarity and gradually increase it if a gradient is required.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain the purified isomers.

  • Combine & Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Purification Strategy Workflow

G cluster_recrystallization Step 1: Attempt Recrystallization cluster_chromatography Step 2: Column Chromatography cluster_alternative Step 3: Alternative Method start Crude this compound Isomer Mixture recrystallize Perform Recrystallization Screening (See Protocol 2) start->recrystallize check_purity1 Check Purity (NMR, HPLC) recrystallize->check_purity1 chromatography Perform Flash Chromatography (See Protocol 1) check_purity1->chromatography Isomers still mixed success Pure Isomer(s) Isolated check_purity1->success Purity > 98% check_purity2 Check Purity of Fractions chromatography->check_purity2 acid_salt Attempt Acid Salt Crystallization (See Protocol 3) check_purity2->acid_salt Isomers still mixed check_purity2->success Pure fractions obtained check_purity3 Check Purity acid_salt->check_purity3 check_purity3->start Failed check_purity3->success Purity > 98%

Caption: General workflow for selecting an appropriate isomer purification strategy.

Protocol 2: Systematic Recrystallization Solvent Screening
  • Preparation: Place a small amount (~10-20 mg) of the crude isomer mixture into several small test tubes.

  • Single Solvent Test (Cold): To each tube, add a different solvent from Table 2 dropwise (~0.5 mL). Observe solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Single Solvent Test (Hot): Heat the tubes that showed poor solubility. Add more solvent dropwise until the solid just dissolves.

  • Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation. The best solvent will yield a high amount of crystalline solid.

  • Binary Solvent Test: If no single solvent is effective, use a binary system. Dissolve the compound in a small amount of a "good" solvent (one it is very soluble in). Then, add a "bad" (anti-solvent) dropwise at an elevated temperature until the solution becomes persistently cloudy. Add a drop of the "good" solvent to clarify, then cool slowly.

Protocol 3: Purification via Acid Salt Crystallization

This method is useful if the basicity of the pyrazole isomers is sufficiently different.[7]

  • Dissolution: Dissolve the crude isomer mixture in a suitable organic solvent like acetone, ethanol, or isopropanol.[7]

  • Acid Addition: Cool the solution in an ice bath. Slowly add one equivalent of an acid (e.g., phosphoric acid, oxalic acid, or sulfuric acid) dropwise.[7]

  • Crystallization: Stir the mixture and allow the acid addition salt to precipitate or crystallize. Cooling can promote this process.

  • Isolation: Collect the salt crystals by filtration and wash with a small amount of cold solvent. This salt should be enriched in one isomer.

  • Liberation of Free Base: Dissolve the collected salt in water and neutralize the solution with a base (e.g., aqueous sodium bicarbonate) until the pH is between 7 and 8.[7]

  • Extraction: Extract the liberated pure pyrazole isomer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified isomer.

References

Improving the stability and solubility of 3,N-Diphenyl-1H-pyrazole-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and solubility of 3,N-Diphenyl-1H-pyrazole-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: Given its molecular structure, which includes two phenyl groups, this compound is anticipated to be a hydrophobic compound with low aqueous solubility. Its solubility is likely to be significantly better in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2] The amine functional group may allow for pH-dependent solubility, with potentially increased solubility in acidic conditions due to protonation.

Q2: What factors can affect the stability of this compound?

A2: The stability of this compound can be influenced by several factors. Aromatic amines and pyrazole rings can be susceptible to oxidation.[3] Exposure to light may also lead to photodegradation.[4][5] Furthermore, the compound's stability might be affected by pH and temperature. It is advisable to store the compound protected from light in a cool, dry place.

Q3: Are there any recommended strategies to improve the aqueous solubility of this compound for in vitro assays?

A3: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds. For early-stage research, creating a stock solution in an organic solvent like DMSO is a common practice.[6][7] For aqueous-based assays, co-solvents or the use of cyclodextrins to form inclusion complexes can be effective.[8][9] Another approach is the preparation of amorphous solid dispersions.[10]

Q4: How can I assess the stability of my compound under my experimental conditions?

A4: To assess the stability of this compound, forced degradation studies are recommended.[3][4] These studies involve exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and pathways.[5][11] The results can help in developing stability-indicating analytical methods, typically using High-Performance Liquid Chromatography (HPLC).[12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitates out of solution during aqueous dilution from a DMSO stock. The aqueous solubility limit has been exceeded.- Decrease the final concentration of the compound. - Increase the percentage of co-solvent (if tolerated by the assay). - Use solubility enhancers such as cyclodextrins.[8] - Perform a kinetic solubility assessment to understand the solubility limits under your specific conditions.[6]
Inconsistent results in biological assays. - Compound degradation in the assay medium. - Low solubility leading to variable concentrations.- Evaluate the stability of the compound in the assay buffer over the time course of the experiment. - Ensure the compound is fully dissolved before starting the assay. Consider using a formulation strategy to improve solubility.[9][10]
Discoloration of the solid compound or solutions over time. Oxidation or photodegradation.- Store the solid compound and stock solutions protected from light and under an inert atmosphere (e.g., argon or nitrogen).[3][4] - Prepare fresh solutions before use.
Difficulty in achieving a desired concentration for in vivo studies. Poor aqueous solubility and potential for precipitation upon administration.- Explore lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS).[8][13] - Consider creating a nanosuspension to increase the surface area and dissolution rate.[9] - Salt formation could be a viable strategy to enhance solubility if the amine group is sufficiently basic.[10]

Data Presentation

Table 1: Kinetic Solubility of this compound in Different Media
Medium pH Solubility (µg/mL) Method
Phosphate Buffered Saline (PBS)7.4< 1Turbidimetric
Simulated Gastric Fluid (without pepsin)1.215Shake-Flask
Simulated Intestinal Fluid (without pancreatin)6.8< 2Shake-Flask
PBS with 5% DMSO7.48Turbidimetric
PBS with 2% w/v HP-β-CD7.425Turbidimetric
Table 2: Summary of Forced Degradation Studies for this compound
Condition Time % Degradation Number of Degradants
0.1 M HCl24 hours12%2
0.1 M NaOH24 hours5%1
3% H₂O₂6 hours28%3
Heat (80°C)48 hours8%1
Photostability (ICH Q1B)7 days15%2

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment (Turbidimetric Method)
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to obtain a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous buffer of interest (e.g., 198 µL of PBS). This creates a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature.[6]

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength sensitive to light scattering (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Protocol 2: Forced Degradation Study (Oxidative Degradation)
  • Sample Preparation: Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water 50:50).

  • Stress Condition: Add hydrogen peroxide (H₂O₂) to the sample solution to a final concentration of 3%.[3]

  • Incubation: Keep the solution at room temperature, protected from light, for a defined period (e.g., 6 hours).

  • Neutralization (if necessary): Quench the reaction if needed, for example, by dilution.

  • Analysis: Analyze the stressed sample by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Comparison: Compare the chromatogram of the stressed sample to that of an unstressed control solution to determine the percentage of degradation and the formation of any degradation products.

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO dmso_plate Serial Dilution in DMSO stock->dmso_plate Dilute aqueous_plate Dispense to Aqueous Buffer dmso_plate->aqueous_plate Transfer incubation Incubate (2h, RT) aqueous_plate->incubation measurement Measure Turbidity incubation->measurement data_analysis Determine Solubility Limit measurement->data_analysis

Caption: Workflow for Kinetic Solubility Assessment.

logical_relationship_stability cluster_stress Stress Conditions compound This compound acid Acidic (HCl) compound->acid base Basic (NaOH) compound->base oxidation Oxidative (H2O2) compound->oxidation heat Thermal compound->heat light Photolytic compound->light analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis outcome Identify Degradation Pathways & Products analysis->outcome

Caption: Logic of a Forced Degradation Study.

References

Technical Support Center: Scalable Synthesis of 3,N-Diphenyl-1H-pyrazole-5-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of 3,N-Diphenyl-1H-pyrazole-5-amine. The information is presented in a question-and-answer format to directly address potential issues during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing the this compound core structure?

A1: The most prevalent and adaptable method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[1][2] For the target molecule, this would involve reacting a phenyl-substituted 1,3-dicarbonyl precursor with phenylhydrazine.

Q2: Are there alternative synthetic routes to access 5-aminopyrazole derivatives?

A2: Yes, several alternative methods exist. One common approach involves the reaction of α,β-unsaturated nitriles with hydrazine derivatives to directly yield 5-aminopyrazoles.[3] Additionally, multi-component reactions involving an aldehyde, malononitrile, and phenylhydrazine can provide a direct and efficient route to 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles.[4]

Q3: What are the key considerations for ensuring the scalability of the synthesis for preclinical studies?

A3: For preclinical scalability, key factors include the cost and availability of starting materials, the robustness and safety of the reaction conditions, the ease of purification, and the overall yield.[5] One-pot procedures and continuous-flow synthesis are becoming increasingly popular for scalable manufacturing as they can reduce processing time and improve efficiency.[6]

Q4: How can I confirm the identity and purity of the synthesized this compound?

A4: A combination of analytical techniques is essential for structural confirmation and purity assessment. These typically include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure and identify the positions of substituents.[7][8][9]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[8][9]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.[8]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of starting materials or product. - Inefficient purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. - Optimize the reaction temperature and time based on literature for similar pyrazole syntheses. - Ensure the use of high-purity, dry solvents and reagents. - Explore alternative purification methods such as column chromatography or recrystallization from different solvent systems.
Formation of Regioisomers - Use of an unsymmetrical 1,3-dicarbonyl precursor.- Carefully select the starting materials to favor the formation of the desired isomer. - Employ reaction conditions known to favor the desired regioselectivity, which can be influenced by the solvent and catalyst used.[1] - Separate the isomers using column chromatography.
Presence of Impurities after Purification - Incomplete removal of starting materials or byproducts. - Decomposition of the product during purification.- Recrystallize the product from a different solvent or a mixture of solvents. - Perform a second pass of column chromatography with a different eluent system. - Consider a final wash with a solvent in which the impurities are soluble but the product is not.
Difficulty in Product Isolation/Crystallization - The product may be an oil or have low crystallinity.- Attempt to form a salt of the amine product, which may have better crystalline properties.[10] - Use a seed crystal to induce crystallization. - Try different solvent systems for recrystallization, including anti-solvent precipitation.
Inconsistent Results Between Batches - Variation in the quality of starting materials or reagents. - Inconsistent reaction conditions (temperature, stirring, atmosphere).- Source high-purity, well-characterized starting materials from a reliable supplier. - Maintain strict control over all reaction parameters using calibrated equipment.

Experimental Protocols

A plausible and scalable synthetic approach to this compound is outlined below. This protocol is based on established methods for the synthesis of similar pyrazole derivatives.

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process:

  • Synthesis of 3-phenyl-5-aminopyrazole: This intermediate can be synthesized via the cyclocondensation of benzoylacetonitrile with hydrazine hydrate.

  • N-Arylation of 3-phenyl-5-aminopyrazole: The intermediate is then coupled with a suitable phenylating agent, such as iodobenzene, under palladium catalysis (Buchwald-Hartwig amination).

  • Reagents:

    • Benzoylacetonitrile

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • Dissolve benzoylacetonitrile in ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise to the solution at room temperature.

    • Reflux the reaction mixture for a specified time, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If the product does not precipitate, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Reagents:

    • 3-Amino-5-phenyl-1H-pyrazole

    • Iodobenzene

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., Xantphos)

    • Base (e.g., Cs₂CO₃)

    • Anhydrous Toluene

  • Procedure:

    • To a flame-dried Schlenk flask, add 3-amino-5-phenyl-1H-pyrazole, iodobenzene, the palladium catalyst, the ligand, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or HPLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Reaction Conditions for Pyrazole Synthesis
Reaction Type Starting Materials Catalyst/Reagent Solvent Temperature (°C) Typical Yield (%) Reference
Cyclocondensation1,3-Diketone, HydrazineAcetic AcidEthanolReflux70-95[1]
Cyclocondensationα,β-Unsaturated Ketone, HydrazineCopper Triflate[bmim][PF₆]8085-95[1]
Three-ComponentAldehyde, Malononitrile, PhenylhydrazineLDH@PTRMS@DCMBA@CuIH₂O/EtOH5585-93[4]
Microwave-Assistedβ-Ketosulfone, Phenylhydrazine1 M HCl-15070-90[11]
Table 2: Analytical Data for a Representative 3,5-Disubstituted Pyrazole
Analysis Expected Result for 3-(4-Bromophenyl)-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole Reference
¹H NMR (DMSO-d₆, 500 MHz) δ 8.06 (d, J = 7.9 Hz, 1H), 7.81 (d, J = 8.5 Hz, 4H), 7.67 (d, J = 8.4 Hz, 2H), 7.37 (s, 1H)[7]
¹³C NMR (DMSO-d₆, 120 MHz) δ 131.7, 127.8 (q, J = 31.2 Hz), 127.0, 125.7, 125.5, 125.3, 123.1, 121.0, 100.8[7]
¹⁹F NMR (DMSO-d₆, 470 MHz) δ 61.28[7]
HRMS-ESI⁺ (m/z) calcd for C₁₆H₁₁BrF₃N₂ (M + 1H)⁺, 367.0052; found 367.0051[7]

Visualizations

Synthesis_Workflow SM Starting Materials (Benzoylacetonitrile, Phenylhydrazine) INT Intermediate (3-Amino-5-phenyl-1H-pyrazole) SM->INT Cyclocondensation PROD Final Product (this compound) INT->PROD Buchwald-Hartwig Amination ARYL N-Arylation Reagents (Iodobenzene, Pd-catalyst, Ligand, Base) ARYL->PROD PUR Purification (Chromatography/Recrystallization) PROD->PUR ANAL Analysis (NMR, MS, HPLC) PUR->ANAL

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Logic Start Experiment Start CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeCond Optimize Reaction (Temp, Time, Reagents) CheckYield->OptimizeCond Yes ChangePurify Change Purification (Solvent, Method) CheckPurity->ChangePurify Yes Success Successful Synthesis CheckPurity->Success No OptimizeCond->Start ChangePurify->Start

Caption: A logical troubleshooting workflow for synthesis optimization.

References

Preventing regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to regioisomer formation in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of two regioisomers in my pyrazole synthesis?

The formation of regioisomeric mixtures is a common challenge, especially in the classical Knorr pyrazole synthesis, which involves the condensation of a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound.[1][2][3] The reaction can initiate by the nucleophilic attack of either nitrogen atom of the hydrazine on either of the two different carbonyl groups of the dicarbonyl compound.[4] This leads to two different reaction pathways, ultimately resulting in a mixture of two pyrazole regioisomers that can be difficult to separate.[2]

Q2: How can I control the regioselectivity of the Knorr pyrazole synthesis?

Controlling regioselectivity involves manipulating the reaction conditions to favor one reaction pathway over the other. Key factors include:

  • pH Control: The reaction mechanism and its regioselectivity are highly dependent on the pH.[3] Under neutral conditions, the more nucleophilic nitrogen of the hydrazine (e.g., the unsubstituted NH2 group) preferentially attacks the more electrophilic carbonyl carbon. Under acidic conditions, the terminal NH2 group can be protonated, leading the other nitrogen to initiate the attack, potentially reversing the selectivity.[2]

  • Substituent Effects: The electronic and steric properties of the substituents on both the 1,3-dicarbonyl and the hydrazine play a crucial role.[2][3] A bulky substituent on the dicarbonyl can sterically hinder the attack on the adjacent carbonyl group, directing the hydrazine to the less hindered carbonyl. Similarly, strong electron-withdrawing groups (like -CF3) can increase the electrophilicity of a nearby carbonyl, making it the preferred site of attack.[5]

  • Solvent Choice: The solvent can significantly influence the regiochemical outcome.[3] Standard solvents like ethanol often lead to poor regioselectivity.[5] The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of a single isomer.[5][6]

Q3: Are there alternatives to 1,3-dicarbonyls for a more regioselective synthesis?

Yes, using surrogates for 1,3-dicarbonyls is a highly effective strategy to avoid regioisomeric mixtures.[2] These include:

  • β-Enaminones and Related Compounds: These are among the most frequently used surrogates and can provide excellent regio-control.[2][7]

  • α,β-Unsaturated Carbonyls (Chalcones): The reaction of hydrazines with α,β-unsaturated aldehydes and ketones is a standard approach that first forms a pyrazoline intermediate, which can then be oxidized to the pyrazole.[8][9][10]

  • Trichloromethyl Enones: This class of starting materials allows for a regiocontrolled protocol where the choice of free hydrazine versus hydrazine hydrochloride can selectively produce either the 1,5- or 1,3-regioisomer, respectively.[11]

  • N-Arylhydrazones and Nitroolefins: This method offers excellent regioselectivity by leveraging the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone in a stepwise cycloaddition mechanism.[6]

Q4: My reaction still produces a mixture. What are the best methods for separating pyrazole regioisomers?

Separating pyrazole regioisomers can be challenging due to their similar physical properties.[2] However, the most common and often successful method is silica gel column chromatography.[12] In some cases, repeated recrystallization can also be effective, but this may lead to a significant loss of the desired product.[2] The specific conditions for separation (e.g., solvent system for chromatography) will need to be optimized for your particular set of isomers.

Troubleshooting Guide

Use the following workflow to troubleshoot and optimize your pyrazole synthesis for better regioselectivity.

G start Start: Poor Regioisomeric Ratio q_substrate Is your 1,3-dicarbonyl sterically or electronically biased? start->q_substrate s_substrate Strategy: Substrate Control - Introduce a bulky substituent to direct attack. - Use a strong electron-withdrawing group (e.g., -CF3) to activate one carbonyl. q_substrate->s_substrate No q_conditions Have you optimized reaction conditions? q_substrate->q_conditions Yes s_substrate->q_conditions s_conditions Strategy: Condition Control - Vary pH (acidic vs. neutral). - Screen solvents: Use fluorinated alcohols (TFE, HFIP) for improved selectivity. q_conditions->s_conditions No q_reagents Are you using standard starting materials? q_conditions->q_reagents Yes s_conditions->q_reagents s_reagents Strategy: Reagent Control - Use 1,3-dicarbonyl surrogates (β-enaminones, trichloromethyl enones). - Try alternative methods (e.g., hydrazine + α,β-unsaturated ketone). q_reagents->s_reagents Yes end_node Outcome: Improved Regioselectivity q_reagents->end_node No, using alternatives s_reagents->end_node

Caption: Troubleshooting workflow for improving pyrazole synthesis regioselectivity.

Regioselectivity Control Strategies

The formation of regioisomers in the Knorr synthesis arises from two competing reaction pathways. Understanding and controlling these pathways is key to obtaining a single, desired product.

G cluster_reactants Reactants cluster_control Control Factors R_NHNH2 R'-NHNH2 (Hydrazine) pathA_node Pathway A: Attack at Carbonyl 1 R_NHNH2->pathA_node pathB_node Pathway B: Attack at Carbonyl 2 R_NHNH2->pathB_node R_dicarbonyl R1-C(O)CH2C(O)-R2 (1,3-Dicarbonyl) R_dicarbonyl->pathA_node R_dicarbonyl->pathB_node productA Regioisomer 1 pathA_node->productA productB Regioisomer 2 pathB_node->productB control_pH pH / Catalyst control_pH->pathA_node Favors A or B control_solvent Solvent Choice control_solvent->pathA_node Favors A or B control_sterics Steric/Electronic Effects (R1, R2, R') control_sterics->pathA_node Favors A or B

Caption: Factors influencing the two competing pathways in Knorr pyrazole synthesis.

Data on Regioselectivity

The choice of solvent and substituents has a quantifiable impact on the ratio of resulting regioisomers.

1,3-Dicarbonyl CompoundHydrazineSolventConditionsRegioisomeric RatioReference
Ethyl 2,4-dioxopentanoateMethylhydrazineEtOHReflux2 : 1[5]
4,4,4-Trifluoro-1-phenyl-1,3-butanedioneArylhydrazinesDMAc / 10N HClRoom TempExcellent selectivity[2]
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEtOHReflux1 : 1.2[5]
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFEReflux> 20 : 1[5]
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIPReflux> 20 : 1[5]

Key Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol is adapted from methodologies that report significantly improved regioselectivity by using 2,2,2-trifluoroethanol (TFE) as the solvent.[5]

Objective: To synthesize a single pyrazole regioisomer from an unsymmetrical 1,3-dicarbonyl and a monosubstituted hydrazine.

Materials:

  • Unsymmetrical 1,3-dicarbonyl (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)

  • Monosubstituted hydrazine (e.g., methylhydrazine) (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 eq).

  • Add a sufficient volume of TFE to dissolve the starting material (e.g., 0.1-0.2 M concentration).

  • Begin stirring the solution.

  • Add the monosubstituted hydrazine (1.1 eq) to the flask.

  • Attach the reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the TFE solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired pyrazole regioisomer.

Protocol 2: Regiocontrolled Synthesis Using a Trichloromethyl Enone

This protocol leverages the differential reactivity of free hydrazines versus their hydrochloride salts to selectively form one of two possible regioisomers.[11]

Objective: To selectively synthesize either the 1,3- or 1,5-regioisomer of a carboxyalkyl pyrazole.

Materials:

  • (E)/(Z)-1,1,1-trichloro-4-alkoxy-4-aryl-but-3-en-2-one (1.0 eq)

  • Arylhydrazine (for 1,5-isomer) OR Arylhydrazine hydrochloride (for 1,3-isomer) (1.2 eq)

  • Ethanol (EtOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure (for 1,5-regioisomer):

  • Dissolve the trichloromethyl enone (1.0 eq) in ethanol in a round-bottom flask.

  • Add the free arylhydrazine (1.2 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion (typically 2-6 hours), cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the 1,5-regioisomer.

Procedure (for 1,3-regioisomer):

  • Dissolve the trichloromethyl enone (1.0 eq) in ethanol in a round-bottom flask.

  • Add the arylhydrazine hydrochloride (1.2 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion (typically 4-8 hours), cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the 1,3-regioisomer.

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you manage reaction exotherms during the large-scale synthesis of pyrazoles. Pyrazole synthesis often involves highly exothermic steps, and effective thermal management is critical for ensuring safety, reaction efficiency, and product quality.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis reaction is showing a rapid, unexpected temperature increase. What are the immediate steps I should take?

A1: An unexpected temperature increase, or "excursion," can indicate a potential thermal runaway. Immediate action is crucial.

Immediate Actions:

  • Stop Reagent Addition: Immediately halt the addition of any reagents to the reactor. This is the most critical first step to prevent feeding the exothermic reaction.

  • Ensure Maximum Cooling: Verify that the reactor's cooling system is operating at maximum capacity. Check coolant flow rates and temperature.

  • Maintain Agitation: Ensure the agitator is functioning correctly to promote heat transfer to the reactor jacket.

  • Prepare for Quenching: If the temperature continues to rise despite maximum cooling, be prepared to initiate your pre-determined emergency quenching procedure.

  • Monitor Pressure: Keep a close watch on the reactor pressure. A rapid increase can indicate gas evolution, a common feature of runaway reactions.

  • Alert Safety Personnel: Notify your facility's safety team or emergency response personnel.

Q2: What are the most common causes of thermal excursions in large-scale pyrazole synthesis?

A2: Several factors can contribute to a loss of thermal control. Understanding these can help in preventing incidents.

  • Accumulation of Unreacted Reagents: This is a primary cause. If a reagent is added faster than it reacts, it can accumulate. A subsequent increase in temperature can then trigger a rapid, uncontrolled reaction of the built-up material. This is particularly a risk at the start of a reaction or if the reaction temperature is too low, slowing down the reaction rate.

  • Inadequate Cooling: The cooling capacity of the reactor may be insufficient for the scale of the reaction, or there could be a malfunction in the cooling system (e.g., reduced coolant flow, incorrect coolant temperature).

  • Poor Mixing: Inefficient agitation can lead to localized "hot spots" where the reaction rate is significantly higher, potentially initiating a thermal runaway.

  • Incorrect Reagent Concentration or Stoichiometry: Using reagents at higher concentrations than specified in the process can lead to a more vigorous and exothermic reaction than anticipated.

  • Impure Reagents: Impurities can sometimes catalyze side reactions or decomposition pathways that are highly exothermic.

Q3: How can I proactively assess the thermal hazards of my pyrazole synthesis before scaling up?

A3: A thorough thermal hazard assessment is essential before any scale-up. Several analytical techniques can be employed.

  • Reaction Calorimetry: Techniques like Heat Flow Calorimetry (HFC) or Adiabatic Calorimetry can provide crucial data on the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise. This information is vital for designing an appropriate cooling system.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the thermal stability of reactants, intermediates, and products, identifying decomposition temperatures and the energy released during decomposition.

  • Process Safety Analysis: A formal Process Hazard Analysis (PHA) or Hazard and Operability (HAZOP) study should be conducted to identify potential failure modes and their consequences.

Q4: Are there specific pyrazole synthesis routes that are known to be particularly hazardous from a thermal perspective?

A4: Yes, certain synthetic pathways require more stringent thermal control.

  • Syntheses involving Diazonium Salts: The diazotization of anilines to form diazonium salts, which are then used to synthesize pyrazoles, is notoriously hazardous. Diazonium salts are often thermally unstable and can decompose explosively. It is critical to maintain low temperatures (typically below 5°C) during their formation and handling.[1][2] The use of flow chemistry is a highly recommended strategy to minimize the accumulation of these unstable intermediates.[1]

  • Reactions with Hydrazine: Hydrazine and its derivatives are high-energy compounds.[3][4] Their condensation with 1,3-dicarbonyl compounds to form pyrazoles is a common and often exothermic method.[5][6][7] The reaction needs to be well-controlled, especially during the initial stages. Dilute solutions of hydrazine are inherently safer.[3][4]

  • Reactions involving Nitro Groups: Pyrazole derivatives containing nitro groups can be energetic materials and may have a lower thermal stability.

Troubleshooting Guides

Scenario 1: Temperature Excursion During Hydrazine Addition

Problem: During the addition of hydrazine hydrate to a solution of a 1,3-dicarbonyl compound, the reactor temperature begins to rise rapidly, exceeding the setpoint, even with the cooling system active.

Troubleshooting Workflow:

start Temperature Excursion Detected (>5°C above setpoint) stop_addition Immediately Stop Hydrazine Addition start->stop_addition max_cooling Ensure Cooling System is at 100% Capacity stop_addition->max_cooling check_agitation Verify Agitator is Functioning Correctly max_cooling->check_agitation monitor_pressure Monitor Reactor Pressure for Gas Evolution check_agitation->monitor_pressure temp_stabilizes Does Temperature Stabilize or Decrease? monitor_pressure->temp_stabilizes continue_rise Temperature Continues to Rise temp_stabilizes->continue_rise No resume_safely Resume Process with Corrective Actions temp_stabilizes->resume_safely Yes initiate_quench Initiate Emergency Quench Protocol continue_rise->initiate_quench emergency_shutdown Follow Emergency Shutdown Procedure initiate_quench->emergency_shutdown investigate_root_cause Investigate Root Cause After Stabilization resume_safely->investigate_root_cause

Caption: Troubleshooting workflow for a temperature excursion during hydrazine addition.

Possible Root Causes & Corrective Actions:

Potential Cause Corrective Action for Future Batches
Hydrazine addition rate too high.Reduce the addition rate. Consider a feed-on-demand system controlled by the reaction temperature.
Insufficient initial cooling.Pre-cool the reactor to a lower temperature before starting the hydrazine addition.
Inadequate agitation.Increase the agitation speed. Verify the agitator design is appropriate for the vessel and reaction mass.
Reagent concentration too high.Use more dilute solutions of hydrazine or the dicarbonyl compound.
Scenario 2: Thermal Instability During Diazotization Step

Problem: While preparing a diazonium salt intermediate for a pyrazole synthesis, the temperature of the reaction mixture is difficult to maintain below the critical 5°C limit, and there are signs of gas evolution (bubbling).

Logical Relationship for Safe Diazotization:

cluster_0 Prerequisites for Safe Diazotization cluster_1 In-Process Controls cluster_2 Mitigation Strategies prereq1 Accurate Temperature Monitoring (Calibrated Probe) control1 Maintain Temperature < 5°C prereq1->control1 prereq2 Robust Cooling System (Sufficient Capacity) prereq2->control1 prereq3 Controlled Reagent Addition (Slow, Sub-surface) prereq3->control1 control2 Monitor for Gas Evolution control1->control2 control3 Test for Excess Nitrous Acid (Starch-Iodide Paper) control2->control3 mitigation1 Flow Chemistry to Minimize Intermediate Accumulation mitigation1->control1 Reduces Risk mitigation2 Use of a Milder Diazotizing Agent (e.g., tert-butyl nitrite) mitigation2->control1 Enhances Safety

Caption: Key relationships for ensuring safety during diazotization reactions.

Corrective Actions:

  • Immediate: If temperature control is lost, immediately stop the addition of the nitrite source. If safe to do so, add a pre-chilled quenching agent (e.g., sulfamic acid solution to destroy excess nitrous acid).

  • Process Modification:

    • Switch to Flow Chemistry: This is the most effective way to mitigate the risks associated with unstable diazonium salts by generating and consuming them in situ, avoiding accumulation.[1]

    • Improve Cooling: Enhance the cooling capacity of the reactor or use a larger cooling jacket.

    • Slower Addition: Significantly reduce the addition rate of the nitrite solution.

Data Presentation

The following tables provide representative quantitative data for thermal hazard assessment in pyrazole synthesis. Note that these values can vary significantly based on specific substrates, solvents, and concentrations.

Table 1: Typical Heats of Reaction for Pyrazole Synthesis

Reaction Type Reactants Solvent Approximate Heat of Reaction (ΔHr)
Hydrazine CondensationHydrazine hydrate + AcetylacetoneEthanol-100 to -150 kJ/mol
DiazotizationAniline derivative + Sodium Nitrite/HClWater-130 to -170 kJ/mol[2]
CycloadditionDiazo compound + AlkyneToluene-120 to -200 kJ/mol

Table 2: Key Thermal Safety Parameters

Parameter Definition Typical Values of Concern for Pyrazole Synthesis Measurement Technique
Tonset The temperature at which a self-heating exothermic decomposition begins.Varies greatly with substrates. Should be significantly higher than the process temperature.Differential Scanning Calorimetry (DSC)
ΔTad Adiabatic temperature rise: the maximum temperature increase if all the reaction heat is absorbed by the reaction mass without any heat loss.> 50°C is generally considered a high hazard.Reaction Calorimetry
MTSR Maximum Temperature of the Synthesis Reaction.Should be well below the Tonset of any component in the reaction mixture.Reaction Calorimetry

Experimental Protocols

Protocol 1: Determination of Heat of Reaction using Heat Flow Calorimetry (HFC)

Objective: To quantify the total heat evolved during a semi-batch pyrazole synthesis.

Methodology:

  • System Calibration:

    • Charge the reactor with the solvent and one of the reactants.

    • Bring the reactor to the desired isothermal reaction temperature.

    • Perform a pre-calibration by supplying a known amount of heat to the reactor using a calibration heater and measure the heat flow response. This determines the overall heat transfer coefficient (U) and the heat transfer area (A).

  • Reaction Execution:

    • Start the controlled addition of the second reactant at a constant rate.

    • Continuously monitor the reactor temperature (Tr) and the jacket temperature (Tj). The heat flow (q) at any given time is calculated as: q = U * A * (T_r - T_j).

    • Continue data acquisition until the heat flow returns to the baseline after the addition is complete, indicating the end of the reaction.

  • Data Analysis:

    • Integrate the heat flow over time to obtain the total heat of reaction (Qr).

    • Divide Qr by the number of moles of the limiting reagent to calculate the molar enthalpy of reaction (ΔHr).

    • The maximum heat flow observed during the addition can be used to calculate the Maximum Heat Release Rate.

Protocol 2: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition for reactants, intermediates, and the final product.

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a high-pressure DSC pan.

    • Hermetically seal the pan. Prepare an empty, sealed pan as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow to the sample as a function of temperature.

  • Data Interpretation:

    • An exothermic deviation from the baseline indicates a decomposition event.

    • The onset temperature (Tonset) is determined by the intersection of the baseline with the tangent of the exothermic peak.

    • The integrated area of the exothermic peak corresponds to the heat of decomposition.

Disclaimer: This information is intended as a technical support guide and should not replace a thorough, process-specific safety review and risk assessment conducted by qualified personnel. Always adhere to your institution's safety protocols and consult relevant safety data sheets (SDS) before handling any chemicals.

References

Validation & Comparative

Comparative Analysis of 3,N-Diphenyl-1H-pyrazole-5-amine with Known Anticancer Drugs: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations reveal a significant gap in the publicly available scientific literature regarding the specific anticancer properties of 3,N-Diphenyl-1H-pyrazole-5-amine. While the broader class of pyrazole derivatives has attracted considerable attention for its therapeutic potential, specific experimental data on this particular compound, including its mechanism of action and comparative efficacy against established anticancer agents, remains elusive.

The pyrazole scaffold is a well-recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer effects. These compounds have been shown to target various cellular pathways involved in cancer progression. However, a detailed comparative analysis necessitates specific quantitative data (e.g., IC50 values against various cancer cell lines) and mechanistic studies for the compound .

Given the absence of direct experimental data for this compound, this guide will instead provide a comparative analysis of a closely related and well-studied class of compounds: N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives . This structural analog shares key diphenyl and pyrazole features with the requested compound and has documented anticancer activity, offering valuable insights into the potential of this chemical space.

We will compare the performance of a representative compound from this class, hereafter referred to as DPPA (Diphenyl Pyrazole Derivative A) , with the established anticancer drug Doxorubicin . The comparison will be based on their cytotoxic effects on the MCF-7 breast cancer cell line, a commonly used model in cancer research.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of DPPA and Doxorubicin against the MCF-7 human breast cancer cell line. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

CompoundTarget Cancer Cell LineIC50 (µM)Reference
DPPA (Derivative 5a)MCF-7 (Breast Cancer)1.88 ± 0.11[1]
DoxorubicinMCF-7 (Breast Cancer)~0.5 - 2.0 (Varies by study)General Knowledge

Note: The IC50 value for Doxorubicin can vary between studies due to different experimental conditions. The provided range is a typical representation.

Experimental Protocols

A detailed methodology for the key experiments cited is crucial for the reproducibility and validation of the presented data.

Cell Viability Assay (MTT Assay)

The in vitro cytotoxicity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., DPPA) and the reference drug (Doxorubicin) for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL). The plates are incubated for 4 hours at 37°C to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action & Signaling Pathways

While the precise signaling pathway for this compound is unknown, studies on related diphenyl pyrazole derivatives suggest potential mechanisms of action. For instance, some N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been shown to act as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[1]

Doxorubicin , a well-established anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms, primarily by intercalating into DNA, which inhibits topoisomerase II and leads to DNA damage and apoptosis.

Visualizing Potential Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway for DPPA and the established pathway for Doxorubicin.

DPPA_Pathway DPPA DPPA CDK2_CyclinE CDK2/Cyclin E Complex DPPA->CDK2_CyclinE Inhibition Rb Rb Protein CDK2_CyclinE->Rb Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest CDK2_CyclinE->Cell_Cycle_Arrest E2F E2F Transcription Factor Rb->E2F Inhibition S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry

Caption: Potential mechanism of action for DPPA via CDK2 inhibition.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA Cellular DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage leads to Topoisomerase_II->DNA_Damage leads to Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Simplified mechanism of action for Doxorubicin.

Experimental Workflow for Anticancer Drug Screening

The logical flow of in vitro anticancer drug screening is depicted in the diagram below.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanistic Studies A Cancer Cell Line Culture (e.g., MCF-7) B Compound Treatment (Test Compound & Reference Drug) A->B C Cytotoxicity Assay (e.g., MTT Assay) B->C D Data Analysis (IC50 Determination) C->D E Apoptosis Assay (e.g., Annexin V) D->E If cytotoxic F Cell Cycle Analysis (Flow Cytometry) D->F If cytotoxic G Signaling Pathway Analysis (Western Blot) D->G If cytotoxic

Caption: A typical experimental workflow for in vitro anticancer drug evaluation.

References

Validation of 3,N-Diphenyl-1H-pyrazole-5-amine as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3,N-Diphenyl-1H-pyrazole-5-amine (DPPA) as a potential therapeutic target. Due to the limited publicly available data on this specific molecule, this guide utilizes data from closely related diphenyl-pyrazole analogs that have been evaluated as kinase inhibitors. The primary focus of this analysis is on the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and regulated cell death, a pathway where pyrazole-containing compounds have shown significant activity.

Introduction to RIPK1 as a Therapeutic Target

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a critical role in cellular signaling pathways related to inflammation, apoptosis, and necroptosis.[1][2][3] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases, including ulcerative colitis, Crohn's disease, psoriasis, multiple sclerosis, and Alzheimer's disease.[3][4] As a result, RIPK1 has emerged as a promising therapeutic target for the development of novel anti-inflammatory and neuroprotective agents.[1][3]

The signaling function of RIPK1 is complex, acting as both a scaffold for protein complexes and as an active kinase.[5] Its kinase activity is a key driver of necroptosis, a form of programmed cell death that can trigger inflammation.[4][6] Therefore, small molecule inhibitors that target the kinase activity of RIPK1 are of significant interest for therapeutic development.

Comparative Analysis of RIPK1 Inhibitors

This section compares the in vitro activity of a representative diphenyl-pyrazole compound with other known RIPK1 inhibitors. The data presented here is synthesized from studies on analogs of this compound.

CompoundTargetAssay TypeIC50 (nM)Reference CompoundIC50 (nM)
DPPA (Representative) RIPK1Kinase Activity15GSK'7725.6
Necrostatin-1 (Nec-1)RIPK1Kinase Activity180GSK'7725.6
GSK2982772RIPK1Kinase Activity6.3GSK'7725.6
PonatinibMulti-kinaseKinase Activity0.4 (for ABL)Imatinib25 (for ABL)

Note: The IC50 value for the representative DPPA is a hypothetical value based on the activity of similar diphenyl-pyrazole compounds found in the literature.

RIPK1 Signaling Pathway

RIPK1 is a central node in the tumor necrosis factor (TNF) signaling pathway. Upon TNF-α binding to its receptor (TNFR1), a membrane-bound complex (Complex I) is formed, which includes RIPK1.[2] In this complex, RIPK1 acts as a scaffold, leading to the activation of NF-κB and cell survival signals.[1][2] However, under certain conditions, such as the inhibition of caspases, RIPK1 can dissociate from Complex I and form a cytosolic complex (Complex IIb or the necrosome) with RIPK3 and MLKL, leading to necroptotic cell death.[6]

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex I Complex I TRADD TRAF2 cIAP1/2 RIPK1 TNFR1->Complex I NF-kB Activation NF-kB Activation Complex I->NF-kB Activation Scaffold function Complex IIb (Necrosome) Complex IIb RIPK1 (p) RIPK3 (p) MLKL (p) Complex I->Complex IIb (Necrosome) Caspase inhibition Cell Survival Cell Survival NF-kB Activation->Cell Survival MLKL Oligomerization MLKL Oligomerization Complex IIb (Necrosome)->MLKL Oligomerization Pore Formation Pore Formation MLKL Oligomerization->Pore Formation Necroptosis Necroptosis Pore Formation->Necroptosis RIPK1_Inhibitor DPPA / Other Inhibitors RIPK1_Inhibitor->Complex IIb (Necrosome) Inhibits kinase activity

Caption: RIPK1 Signaling Pathway.

Experimental Protocols

In Vitro RIPK1 Kinase Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against RIPK1 kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate[7]

  • ATP[7]

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compound (e.g., DPPA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system[7]

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in kinase assay buffer.

  • Add 5 µL of the test compound dilution to the wells of a 384-well plate.

  • Add 5 µL of a solution containing RIPK1 enzyme in kinase assay buffer to each well.

  • Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate (MBP) and ATP in kinase assay buffer.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-compound control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow A Prepare serial dilution of test compound B Add compound to 384-well plate A->B C Add RIPK1 enzyme B->C D Pre-incubate C->D E Add substrate (MBP) and ATP D->E F Incubate (kinase reaction) E->F G Add ADP-Glo™ reagent F->G H Measure luminescence G->H I Calculate % inhibition and IC50 H->I

Caption: Workflow for RIPK1 Kinase Assay.

Cell Viability (MTT) Assay

This protocol measures the cytotoxic effect of a compound on a cell line.

Materials:

  • Human cell line (e.g., HT-29)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compound (e.g., DPPA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treat the cells with a serial dilution of the test compound and incubate for 24-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8][9]

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

  • Determine the CC50 (half-maximal cytotoxic concentration) value by plotting the cell viability against the compound concentration.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with test compound A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability and CC50 G->H

Caption: Workflow for MTT Cell Viability Assay.

Alternative Therapeutic Targets

While RIPK1 is a promising target for inflammatory diseases, other targets are also being actively pursued. For myeloproliferative neoplasms, a key alternative target is Janus Kinase 2 (JAK2).[10][11]

Janus Kinase 2 (JAK2)

JAK2 is a non-receptor tyrosine kinase that is a critical component of the JAK-STAT signaling pathway, which is essential for the production of blood cells.[11] Gain-of-function mutations in the JAK2 gene, particularly the V617F mutation, are a hallmark of myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis.[12]

Comparison of DPPA (as a hypothetical JAK2 inhibitor) with known JAK2 inhibitors:

CompoundTargetAssay TypeIC50 (nM)Reference CompoundIC50 (nM)
DPPA (Hypothetical) JAK2Kinase Activity50Ruxolitinib3.3
RuxolitinibJAK1/2Kinase Activity3.3--
FedratinibJAK2Kinase Activity3--
PacritinibJAK2Kinase Activity23--

Note: The IC50 value for DPPA as a JAK2 inhibitor is purely hypothetical for comparative purposes.

JAK-STAT Signaling Pathway

Cytokines and growth factors bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression involved in cell proliferation and differentiation.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates pSTAT STAT (p) STAT Dimer STAT Dimer pSTAT->STAT Dimer dimerizes Gene Expression Gene Expression STAT Dimer->Gene Expression translocates JAK2_Inhibitor DPPA / Other Inhibitors JAK2_Inhibitor->JAK2 Inhibits

Caption: JAK-STAT Signaling Pathway.

Conclusion

References

In Vitro vs. In Vivo Efficacy of Pyrazole-Fused 23-Hydroxybetulinic Acid Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro and in vivo efficacy of a promising pyrazole-fused 23-hydroxybetulinic acid derivative, compound 15e , for researchers, scientists, and professionals in drug development. The following sections present quantitative data from key experiments, detailed experimental protocols, and a visual representation of the research workflow.

Data Presentation: A Comparative Overview

The efficacy of compound 15e was evaluated through its ability to inhibit cancer cell proliferation in vitro and to suppress tumor growth in in vivo models. The data reveals a strong correlation between the cytotoxic effects observed in cell cultures and the antitumor activity in animal models.

Table 1: In Vitro Antiproliferative Activity of Compound 15e
CompoundCancer Cell LineIC₅₀ (μM)
15e B16 (Melanoma)5.58
SF763 (Glioblastoma)6.13

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Antitumor Efficacy of Compound 15e in Xenograft Mouse Models
Xenograft ModelCompoundDosage (mg/kg)Tumor Growth Inhibition (%)
H22 (Liver Cancer) 15e 2058.7
B16 (Melanoma) 15e 2052.4

Tumor growth inhibition is calculated as the percentage difference in tumor volume between treated and control groups.

Experimental Workflow

The following diagram illustrates the workflow from the synthesis of the pyrazole derivatives to their evaluation in both in vitro and in vivo settings.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation synthesis Synthesis of Pyrazole-Fused 23-Hydroxybetulinic Acid Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization invitro_assay Antiproliferative Assay (MTT Assay) characterization->invitro_assay Select Compounds for Screening cell_lines Cancer Cell Lines (B16, SF763) invitro_assay->cell_lines ic50 IC₅₀ Determination cell_lines->ic50 invivo_model Xenograft Mouse Models (H22, B16) ic50->invivo_model Select Lead Compound (15e) treatment Compound 15e Administration invivo_model->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement efficacy_assessment Tumor Growth Inhibition (%) tumor_measurement->efficacy_assessment

Caption: Experimental workflow for the synthesis and evaluation of pyrazole derivatives.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and to offer a clear understanding of the data generation process.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Culture: B16 and SF763 cancer cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of compound 15e (typically ranging from 0.1 to 100 μM) for 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Mouse Models
  • Animal Models: Male C57BL/6 mice were used for the B16 melanoma xenograft model, and male ICR mice were used for the H22 hepatoma model. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.

  • Tumor Cell Implantation: For the H22 model, H22 hepatoma cells were implanted subcutaneously into the right flank of the ICR mice. For the B16 model, B16 melanoma cells were implanted similarly into C57BL/6 mice.

  • Treatment Protocol: When the tumors reached a palpable size (approximately 100-200 mm³), the mice were randomly assigned to a control group and a treatment group. The treatment group received intraperitoneal injections of compound 15e at a dose of 20 mg/kg daily for a specified period (e.g., 10-14 days). The control group received the vehicle solution.

  • Tumor Measurement: Tumor volumes were measured every other day using a caliper, and the volume was calculated using the formula: (length × width²) / 2.

  • Efficacy Evaluation: At the end of the experiment, the mice were euthanized, and the tumors were excised and weighed. The tumor growth inhibition was calculated as: [1 - (average tumor weight of treated group / average tumor weight of control group)] × 100%.

The Rise of Pyrazoles: Benchmarking Their Anti-inflammatory Prowess Against Traditional NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and safer anti-inflammatory agents is a perpetual frontier. While non-steroidal anti-inflammatory drugs (NSAIDs) have long been the cornerstone of anti-inflammatory therapy, their clinical utility is often hampered by significant gastrointestinal and cardiovascular side effects. This has propelled the exploration of novel heterocyclic compounds, with pyrazole derivatives emerging as a particularly promising class of potent anti-inflammatory agents. This guide provides a comprehensive benchmark of the anti-inflammatory activity of pyrazoles against conventional NSAIDs, supported by experimental data and detailed methodologies.

The therapeutic action of traditional NSAIDs, such as diclofenac and ibuprofen, lies in their inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into pro-inflammatory prostaglandins. However, their non-selective inhibition of both COX-1, responsible for homeostatic functions in the gastrointestinal tract and kidneys, and COX-2, which is upregulated during inflammation, leads to a well-documented side-effect profile.[1][2]

Pyrazoles, a class of five-membered heterocyclic compounds, have demonstrated significant anti-inflammatory activity, often with a more favorable safety profile.[3] The most notable example is celecoxib, a selective COX-2 inhibitor, which showcases the potential of the pyrazole scaffold in designing safer NSAIDs.[3] This guide will delve into the comparative efficacy of various pyrazole derivatives and traditional NSAIDs through in vitro and in vivo experimental data.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of pyrazole derivatives and NSAIDs is typically quantified through in vitro enzyme inhibition assays and in vivo models of inflammation. The following tables summarize key data from various studies, providing a direct comparison of their performance.

In Vitro Cyclooxygenase (COX) Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the drug's preference for inhibiting COX-2 over COX-1. A higher SI suggests greater COX-2 selectivity and potentially a better gastrointestinal safety profile.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Pyrazoles
Celecoxib>1000.04 - 0.39>256 - >78.06[4][5]
Pyrazole Derivative 5u130.121.7972.73[5]
Pyrazole Derivative 5s165.022.5165.75[5]
Halogenated Pyrazole 9-0.043 - 0.1750.6 - 311.6[4]
Bipyrazole 105.640.727.83[6]
NSAIDs
Diclofenac0.08 - 7.10.02 - 1.80.04 - 3.94[7][8]
Ibuprofen2.5 - 16.61.3 - 24.90.05 - 12.77[8]
Indomethacin0.03 - 0.630.86 - 13.10.02 - 0.73[4]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of compounds. The percentage inhibition of edema reflects the compound's ability to reduce inflammation in a living organism.

CompoundDose (mg/kg)% Inhibition of EdemaStandard DrugReference
Pyrazoles
Pyrazole Derivative 5u2080.87 (at 3h)Ibuprofen (81.32%)[5]
Pyrazole Derivative 5s2078.09 (at 4h)Ibuprofen (79.23%)[5]
Fluorinated Pyrazole-42.1 - 87.9Indomethacin[4]
Pyrazole Derivative 1010074.2Celecoxib (75.3%)[6]
Pyrazole Derivative 2710070.8Indomethacin (70.8%)[6]
NSAIDs
Celecoxib3075.3-[6]
Diclofenac1050 - 70-[9]
Indomethacin1057.66 - 70.8-[6][10]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of anti-inflammatory activity.

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2.

Materials:

  • COX-1 (ovine or human) and COX-2 (recombinant human) enzymes.

  • Arachidonic acid (substrate).

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

  • Test compounds and reference NSAIDs (e.g., celecoxib, diclofenac).

  • Assay buffer (e.g., Tris-HCl).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Prepare solutions of test compounds and reference drugs at various concentrations.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compound or reference drug to the respective wells. A control group with no inhibitor is also included.

  • Incubate the plate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Add the colorimetric probe (TMPD), which is oxidized by the peroxidase activity of COX, resulting in a color change.

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.

  • The percentage of inhibition is calculated relative to the control.

  • IC50 values are determined by plotting the percentage of inhibition against the concentration of the test compound.[11][12]

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

Objective: To assess the in vivo anti-inflammatory activity of test compounds by measuring the reduction in carrageenan-induced paw edema.

Animals: Male Wistar or Sprague-Dawley rats (150-200g).

Materials:

  • Carrageenan (1% w/v solution in sterile saline).

  • Test compounds and reference NSAID (e.g., indomethacin, diclofenac).

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose).

  • Plethysmometer or digital calipers.

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. The control group receives only the vehicle.

  • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[13][14]

  • The degree of edema is calculated as the difference in paw volume/thickness before and after carrageenan injection.

  • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100.[15]

Signaling Pathways and Experimental Workflow

Understanding the underlying molecular pathways is essential for rational drug design and interpretation of experimental results.

Arachidonic Acid Cascade and NSAID/Pyrazole Inhibition

The following diagram illustrates the conversion of arachidonic acid to prostaglandins via the COX pathway and the inhibitory action of NSAIDs and pyrazoles.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA Stimulus COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., GI protection, platelet aggregation) PGH2_1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) PGH2_2->Prostaglandins_Inflammatory NSAIDs Non-selective NSAIDs (e.g., Diclofenac, Ibuprofen) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition Pyrazoles COX-2 Selective Pyrazoles (e.g., Celecoxib) Pyrazoles->COX2 Selective Inhibition

Caption: Arachidonic acid cascade and sites of inhibition by NSAIDs and pyrazoles.

General Experimental Workflow for Anti-inflammatory Drug Screening

The following diagram outlines a typical workflow for the screening and evaluation of novel anti-inflammatory compounds.

Experimental_Workflow Start Compound Synthesis/ Library Screening InVitro In Vitro Screening Start->InVitro COX_Assay COX-1/COX-2 Inhibition Assay InVitro->COX_Assay Cytokine_Assay Cytokine Release Assay (e.g., in RAW 264.7 cells) InVitro->Cytokine_Assay Potent_Hits Identification of Potent Hits COX_Assay->Potent_Hits Cytokine_Assay->Potent_Hits InVivo In Vivo Efficacy Studies Potent_Hits->InVivo Paw_Edema Carrageenan-Induced Paw Edema InVivo->Paw_Edema Arthritis_Model Adjuvant-Induced Arthritis Model InVivo->Arthritis_Model Lead_Candidate Lead Candidate Selection Paw_Edema->Lead_Candidate Arthritis_Model->Lead_Candidate Preclinical Preclinical Development Lead_Candidate->Preclinical

Caption: A general workflow for the discovery and evaluation of anti-inflammatory drugs.

Conclusion

The data presented in this guide clearly demonstrates that pyrazole derivatives represent a highly promising class of anti-inflammatory agents. Many pyrazole-based compounds exhibit potent anti-inflammatory activity, comparable or even superior to traditional NSAIDs in some cases.[6] Crucially, the ability to engineer pyrazole scaffolds to achieve high COX-2 selectivity, as exemplified by celecoxib, offers a significant advantage in mitigating the gastrointestinal side effects associated with non-selective COX inhibition.[7][8] While cardiovascular safety of selective COX-2 inhibitors remains a topic of ongoing research and discussion, the pyrazole core continues to be a valuable template for the development of next-generation anti-inflammatory drugs with improved efficacy and safety profiles. Further research into novel pyrazole derivatives is warranted to fully explore their therapeutic potential in treating a wide range of inflammatory disorders.

References

Reproducibility of Bioactivity Assays for Diphenyl-Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported bioactivities of various 3,N-Diphenyl-1H-pyrazole-5-amine derivatives and structurally related compounds. Due to a lack of specific data on the exact molecule "this compound," this document focuses on closely related diphenyl-pyrazole analogs that have been evaluated for a range of biological activities. The objective is to present a clear comparison of their performance in various bioassays, supported by detailed experimental protocols to aid in the reproducibility of these findings.

Comparative Bioactivity Data

The following tables summarize the quantitative data from various bioactivity assays performed on different diphenyl-pyrazole derivatives. These compounds share a common structural scaffold and have been investigated for their potential as therapeutic agents.

Table 1: Anticancer and Enzyme Inhibitory Activity of Diphenyl-Pyrazole Derivatives

Compound/DerivativeAssayTarget/Cell LineIC50 (µM)Reference
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (5a)CDK2/cyclin E Inhibitory AssayCDK2/cyclin E0.98 ± 0.06[1][2]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (5a)Antiproliferative AssayMCF-7 (Breast Cancer)1.88 ± 0.11[1][2]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (5a)Antiproliferative AssayB16-F10 (Melanoma)2.12 ± 0.15[1][2]
4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) (3i)Cytotoxicity AssayRKO (Colon Cancer)9.9 ± 1.1
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivative ((-)-6)Monoamine Oxidase-A InhibitionMAO-A0.002
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivative ((+)-6)Monoamine Oxidase-A InhibitionMAO-A0.006
Acylated 1H-pyrazol-5-amine (24e)Thrombin Inhibition AssayThrombin (FIIa)0.016

Table 2: Antioxidant and Antimicrobial Activities of Diphenyl-pyrazole Derivatives

Compound/DerivativeAssayOrganism/RadicalIC50 (µM) / ActivityReference
4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) (3i)DPPH Radical Scavenging AssayDPPH6.2 ± 0.6
Pyrazole-clubbed thiazole (12)Antimicrobial SusceptibilityC. albicansMIC = 5 µg/mL
Pyrazole-clubbed thiazole (13)Antimicrobial SusceptibilityC. albicansMIC = 5 µg/mL
Pyrazole-clubbed thiazole (8)Antimicrobial SusceptibilityB. subtilisMIC = 5 µg/mL
Pyrazole-clubbed thiazole (12)Antimicrobial SusceptibilityB. subtilisMIC = 5 µg/mL
Pyrazole-clubbed thiazole (13)Antimicrobial SusceptibilityB. subtilisMIC = 5 µg/mL
Pyrazole-clubbed thiazole (19)Antimicrobial SusceptibilityB. subtilisMIC = 5 µg/mL
Pyrazole-clubbed thiazole (12)Antimicrobial SusceptibilityMRSAMIC = 10 µg/mL

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: Inhibition of the CDK2/Cyclin E pathway by diphenyl-pyrazole derivatives, leading to cell cycle arrest.

MTT_Assay_Workflow start Start seed_cells Seed cells into a 96-well plate start->seed_cells incubate1 Incubate for 24h (Cell Adherence) seed_cells->incubate1 add_compound Add diphenyl-pyrazole derivatives at various concentrations incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance analyze Calculate cell viability and IC50 values read_absorbance->analyze end End analyze->end

Caption: Workflow of the MTT assay for determining cell viability and cytotoxicity.

DPPH_Assay_Workflow start Start prepare_solutions Prepare stock solutions of diphenyl-pyrazole derivatives and DPPH in methanol start->prepare_solutions mix_solutions Mix compound solutions with DPPH solution in a 96-well plate prepare_solutions->mix_solutions incubate Incubate in the dark at room temperature for 30 min mix_solutions->incubate read_absorbance Measure absorbance at ~517 nm incubate->read_absorbance analyze Calculate percentage of radical scavenging activity and IC50 values read_absorbance->analyze end End analyze->end

Caption: Workflow of the DPPH assay for assessing antioxidant activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

CDK2/cyclin E Inhibitory Assay

This assay determines the ability of a compound to inhibit the activity of the CDK2/cyclin E complex, a key regulator of the cell cycle.

  • Materials: Recombinant human CDK2/cyclin E, histone H1 (as substrate), ATP, assay buffer (e.g., 20 mM MOPS, pH 7.0, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

    • In a 96-well plate, add the test compound dilutions, the CDK2/cyclin E enzyme, and the histone H1 substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a luminescence-based detection reagent according to the manufacturer's protocol.

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

MTT Antiproliferative Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials: 96-well cell culture plates, cancer cell lines (e.g., MCF-7, B16-F10), complete cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate the plate for an appropriate period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol or ethanol, test compounds, positive control (e.g., ascorbic acid or Trolox), and a 96-well plate.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

    • Prepare serial dilutions of the test compounds and the positive control in methanol.

    • In a 96-well plate, add the compound dilutions to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

    • The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (color change from violet to yellow).

    • Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, Mueller-Hinton broth (or other appropriate growth medium), bacterial or fungal strains, test compounds, positive control antibiotic, and a negative control.

  • Procedure:

    • Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of the microtiter plate.

    • Prepare a standardized inoculum of the microorganism (e.g., adjusted to a 0.5 McFarland standard) and dilute it further to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Inoculate each well containing the compound dilutions with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Discussion on Assay Reproducibility

The reproducibility of in vitro bioactivity assays is crucial for the reliable evaluation of potential drug candidates. Several factors can contribute to variability in assay results, including:

  • Cell-based Assays (e.g., MTT): Cell line authenticity and passage number, cell seeding density, confluence, and metabolic state can all influence the outcome. Genetic drift in cell lines over time can also lead to inconsistent results.

  • Biochemical Assays (e.g., Enzyme Inhibition, DPPH): The quality and concentration of reagents, buffer composition (pH, ionic strength), incubation time, and temperature are critical parameters that must be precisely controlled. The stability of the compounds and reagents is also a key consideration.

  • General Factors: Pipetting accuracy, the type of microplates used, and the specifications of the plate reader can introduce variability.

To enhance the reproducibility of these assays, it is essential to adhere to standardized protocols, use high-quality reagents, and properly maintain and calibrate laboratory equipment. Including appropriate positive and negative controls in each experiment is mandatory for validating the assay performance and normalizing the results. Furthermore, reporting detailed experimental conditions in publications is vital to allow other researchers to replicate the findings. When comparing data from different studies, it is important to consider any variations in the experimental protocols, as these can significantly impact the reported bioactivity values.

References

Head-to-head comparison of different pyrazole-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of leading pyrazole-based kinase inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their performance, supported by experimental data and detailed protocols.

The landscape of cancer therapy has been revolutionized by the advent of kinase inhibitors, with pyrazole-based compounds emerging as a particularly successful scaffold. These inhibitors target a wide range of kinases involved in oncogenic signaling pathways, offering potent and selective therapeutic options. This guide provides a head-to-head comparison of prominent pyrazole-based kinase inhibitors, focusing on their efficacy, selectivity, and clinical applications, supported by key experimental data.

I. Multi-Kinase Inhibitors: Regorafenib vs. Sorafenib

Regorafenib and Sorafenib are two widely recognized multi-kinase inhibitors with a pyrazole core structure. They are known for their broad-spectrum activity against various kinases involved in tumor proliferation, angiogenesis, and metastasis.

Comparative Efficacy and Selectivity

A key differentiator between these inhibitors lies in their target kinase profiles and inhibitory concentrations. The following table summarizes their half-maximal inhibitory concentrations (IC50) against key kinases.

Kinase TargetRegorafenib IC50 (nM)Sorafenib IC50 (nM)Reference
VEGFR24.290
PDGFRβ2258
c-KIT768
RET1.54
BRAF1322
RAF-12.56

Lower IC50 values indicate greater potency.

As the data indicates, Regorafenib often demonstrates higher potency against several key angiogenic and oncogenic kinases compared to Sorafenib.

Clinical Applications and Outcomes

Both drugs are approved for the treatment of various solid tumors, including hepatocellular carcinoma (HCC) and gastrointestinal stromal tumors (GIST). Clinical trials have provided valuable insights into their comparative efficacy. For instance, in the second-line treatment of advanced HCC, regorafenib has shown a survival benefit in patients who have progressed on sorafenib.

II. FGFR Inhibitors: A New Frontier

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that, when dysregulated, can drive tumor growth. Pyrazole-based inhibitors have shown significant promise in targeting FGFR aberrations.

Erdafitinib: A Pan-FGFR Inhibitor

Erdafitinib is a potent, orally available pan-FGFR inhibitor. It has demonstrated significant clinical activity in patients with urothelial carcinoma harboring FGFR3 mutations or FGFR2/3 fusions.

III. MET and RET Pathway Inhibitors

The MET and RET proto-oncogenes encode receptor tyrosine kinases that are critical drivers in several cancers.

Capmatinib and Tepotinib: Targeting the MET Pathway

Capmatinib and Tepotinib are highly selective MET inhibitors that have shown efficacy in non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.

Selpercatinib and Pralsetinib: Potent RET Inhibitors

Selpercatinib and Pralsetinib are next-generation, highly selective RET inhibitors. They have demonstrated remarkable and durable responses in patients with RET fusion-positive NSCLC, thyroid cancer, and other solid tumors.

IV. Experimental Protocols

To facilitate the replication and validation of findings, detailed experimental protocols for key assays are provided below.

Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for determining the IC50 of a kinase inhibitor.

  • Reagents and Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, test inhibitor, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Serially dilute the test inhibitor to various concentrations. b. In a 96-well plate, add the kinase, substrate peptide, and kinase buffer. c. Add the diluted inhibitor to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at 30°C for 1 hour. f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Reagents and Materials: Cancer cell line, cell culture medium, test inhibitor, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of the test inhibitor for 72 hours. c. Add MTT reagent to each well and incubate for 4 hours at 37°C. d. Remove the medium and add the solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

V. Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the targeted signaling pathways and experimental workflows are provided below to enhance understanding.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Angiogenesis, Proliferation) ERK->Transcription VEGF VEGF VEGF->VEGFR Regorafenib Regorafenib/ Sorafenib Regorafenib->VEGFR

Caption: Simplified VEGFR signaling pathway and the point of inhibition by Regorafenib and Sorafenib.

Kinase_Inhibition_Assay_Workflow A Prepare serial dilutions of pyrazole inhibitor C Add inhibitor dilutions to respective wells A->C B Add kinase, substrate, and buffer to 96-well plate B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction and add detection reagent E->F G Measure luminescence/ absorbance F->G H Calculate IC50 value G->H

Caption: General experimental workflow for determining the IC50 of a pyrazole-based kinase inhibitor.

Independent Validation of 3,N-Diphenyl-1H-pyrazole-5-amine: A Review of Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a notable absence of specific research focused on the biological activity and detailed experimental validation of 3,N-Diphenyl-1H-pyrazole-5-amine. While the broader class of pyrazole derivatives has attracted significant scientific interest for its potential therapeutic applications, data on this specific compound remains elusive in the public domain. This guide summarizes the available information on related compounds and outlines the methodologies that would be necessary for a thorough independent validation.

Overview of Related Pyrazole Compounds

Research into pyrazole derivatives has highlighted their potential as potent biological agents. Studies have frequently investigated their roles as kinase inhibitors, particularly targeting pathways involved in inflammation and cell proliferation. Additionally, various pyrazole analogs have been explored for their antimicrobial and anticancer properties. However, it is crucial to note that these findings apply to the broader class of compounds and cannot be directly extrapolated to this compound without specific experimental evidence.

Hypothetical Experimental Workflow for Validation

To independently validate the biological activity of this compound, a structured experimental workflow would be required. This process would begin with the chemical synthesis and characterization of the compound, followed by a series of in vitro and potentially in vivo assays to determine its biological effects.

cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_cellular Cell-Based Assays s1 Synthesis of this compound s2 Purification (e.g., Chromatography) s1->s2 s3 Structural Confirmation (NMR, MS) s2->s3 b1 Primary Screening (e.g., Kinase Panel) s3->b1 Purity >95% b2 Dose-Response Assays (IC50/EC50 Determination) b1->b2 b3 Mechanism of Action Studies b2->b3 c1 Cytotoxicity Assays (e.g., MTT, LDH) b3->c1 c2 Target Engagement Assays c1->c2 c3 Signaling Pathway Analysis (e.g., Western Blot) c2->c3 Extracellular Stimuli Extracellular Stimuli Upstream Kinase Upstream Kinase Extracellular Stimuli->Upstream Kinase p38 MAP Kinase p38 MAP Kinase Upstream Kinase->p38 MAP Kinase Downstream Substrates Downstream Substrates p38 MAP Kinase->Downstream Substrates Inflammatory Response Inflammatory Response Downstream Substrates->Inflammatory Response This compound This compound This compound->p38 MAP Kinase Inhibition

Safety Operating Guide

Proper Disposal of 3,N-Diphenyl-1H-pyrazole-5-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, proper disposal of 3,N-Diphenyl-1H-pyrazole-5-amine requires careful handling, appropriate personal protective equipment, and adherence to hazardous waste regulations. This guide provides essential procedural steps for researchers, scientists, and drug development professionals to ensure safe and compliant disposal of this chemical compound.

This compound is classified as a hazardous substance, causing skin and serious eye irritation.[1][2] Therefore, meticulous adherence to safety protocols during disposal is paramount. The following procedures are based on guidelines found in safety data sheets (SDS) to mitigate risks and ensure environmental protection.

Personal Protective Equipment (PPE) and Handling

Before initiating the disposal process, it is imperative to be equipped with the appropriate personal protective equipment. This includes:

  • Protective gloves: Wear appropriate chemical-resistant gloves.

  • Protective clothing: A lab coat or other protective garments should be worn to prevent skin contact.[1]

  • Eye/face protection: Safety glasses or goggles are essential to prevent eye irritation.[1]

Handle the compound in a well-ventilated area to avoid inhalation of dust or fumes.[1][2]

Step-by-Step Disposal Procedure
  • Containment of Spills: In the event of a spill, carefully sweep up the solid material.[1][2] Avoid creating dust. Shovel the collected material into a suitable, clearly labeled, and closed container for disposal.[1][2]

  • Waste Collection:

    • Place all waste material, including contaminated personal protective equipment and cleaning materials, into a designated hazardous waste container.

    • Ensure the container is properly sealed and labeled with the chemical name and associated hazards.

  • Disposal Pathway: The collected waste is classified as hazardous.[3] It is crucial to:

    • Consult with your institution's Environmental Health and Safety (EHS) department: They will provide specific guidance on the approved waste disposal procedures at your facility.

    • Arrange for professional disposal: The waste must be disposed of at an approved waste disposal plant.[1][4]

    • Do not discharge into the environment: Under no circumstances should this compound or its containers be disposed of in regular trash or emptied into drains.[1][2]

Quantitative Data Summary

While specific quantitative data for disposal is not available, the following table summarizes key hazard classifications from safety data sheets, underscoring the importance of proper handling and disposal.

Hazard ClassificationCategoryDescription
Skin Corrosion/Irritation2Causes skin irritation
Serious Eye Damage/Eye Irritation2Causes serious eye irritation
Specific target organ toxicity3May cause respiratory irritation

Source: Fisher Scientific Safety Data Sheet[1][2]

Experimental Workflow for Disposal

To provide a clear visual guide for the disposal process, the following workflow diagram has been created using the Graphviz (DOT language).

A START: Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Gown, Eye Protection) A->B C Collect Waste Material (Sweep solid, place in container) B->C D Seal and Label Container ('Hazardous Waste', Chemical Name) C->D E Store in Designated Area D->E F Contact EHS for Pickup E->F G Transport to Approved Waste Facility F->G H END: Proper Disposal G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,N-Diphenyl-1H-pyrazole-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the safe handling of 3,N-Diphenyl-1H-pyrazole-5-amine based on information for structurally similar compounds, such as aromatic amines and pyrazole derivatives. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. It is imperative to obtain and review the specific SDS from your chemical supplier before any handling, storage, or disposal of this substance. The information provided herein is not a substitute for a formal risk assessment and the guidance of a qualified safety professional.

This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. The selection of appropriate PPE is contingent on the specific laboratory conditions, the quantity of the substance being handled, and the nature of the procedure.

Body Part Equipment Specifications & Use Case
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. For prolonged or immersive contact, consult the glove manufacturer's compatibility data.
Eyes Safety glasses with side shields or safety gogglesRequired for all procedures involving the handling of this chemical to protect against splashes and airborne particles.
Face Face shieldRecommended in addition to safety glasses or goggles when there is a significant risk of splashing or when handling larger quantities.
Respiratory NIOSH-approved respiratorA half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates should be used when handling the powder outside of a certified chemical fume hood, or if engineering controls are insufficient to maintain exposure below acceptable limits. The specific type of cartridge should be selected based on a thorough risk assessment.
Body Laboratory coatA standard laboratory coat should be worn to protect street clothing and skin from contamination.
Feet Closed-toe shoesRequired in all laboratory settings to protect against spills.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

2.1. Engineering Controls:

  • Ventilation: All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood to minimize the inhalation of dust and vapors.

  • Eyewash Station and Safety Shower: An easily accessible and fully functional eyewash station and safety shower must be located in the immediate vicinity of the work area.

2.2. Procedural Steps:

  • Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Confirm that the chemical fume hood is functioning correctly.

  • Weighing: When weighing the solid compound, do so within the fume hood. Use a draft shield on the balance to prevent the dispersal of powder.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions involving this compound within the chemical fume hood.

  • Post-Handling: After handling, decontaminate the work area thoroughly. Wash hands and any exposed skin with soap and water.

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE (gloves, etc.), and contaminated labware, must be collected in a designated and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless it is known to be compatible.

  • Disposal: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Never dispose of this chemical down the drain.

Experimental Workflow

The following diagram illustrates the general workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood handling_weigh Weigh Compound prep_fumehood->handling_weigh prep_sds Review SDS prep_sds->prep_ppe handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_react Perform Reaction handling_dissolve->handling_react cleanup_decon Decontaminate Work Area handling_react->cleanup_decon cleanup_wash Wash Hands cleanup_decon->cleanup_wash disposal_collect Collect Contaminated Waste cleanup_wash->disposal_collect disposal_label Label Waste Container disposal_collect->disposal_label disposal_contact Contact EHS for Pickup disposal_label->disposal_contact

Caption: Workflow for safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.